molecular formula C11H13N3O B3371654 Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- CAS No. 75912-83-3

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Cat. No.: B3371654
CAS No.: 75912-83-3
M. Wt: 203.24 g/mol
InChI Key: AFRDTKWHTKFULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRDTKWHTKFULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544049
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75912-83-3
Record name 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure and properties of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- , a specialized intermediate used in medicinal chemistry and materials science.

Molecular Structure, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (CAS: 1193389-07-9 for HCl salt) is a bifunctional pharmacophore building block characterized by a primary aniline moiety linked to an imidazole ring via an ethyl ether spacer.[1]

This molecule serves as a critical "solubilizing linker" in drug design. The imidazole group functions as a weak base (pKa ~6.9), enhancing the aqueous solubility of lipophilic drug scaffolds (such as kinase inhibitors) while providing a hydrogen-bond acceptor site. The aniline terminus allows for facile conjugation to core scaffolds via amide coupling, urea formation, or Buchwald-Hartwig amination.[1]

Key Classification:

  • Role: Intermediate / Building Block

  • Chemical Class: Imidazolyl-alkyl-aryl ether[1]

  • Primary Utility: Introduction of basic solubilizing groups into drug candidates; ligand for mixed-mode chromatography.[1]

Part 2: Molecular Identity & Structural Analysis[1][2]

Chemical Identifiers[1][2][3]
PropertyDetail
Chemical Name Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-
Synonyms 4-(2-(1H-imidazol-1-yl)ethoxy)aniline; 1-(2-(4-aminophenoxy)ethyl)-1H-imidazole
CAS Number 1193389-07-9 (Hydrochloride salt); Free base is often generated in situ
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol (Free Base); 239.70 g/mol (HCl Salt)
SMILES Nc1ccc(OCCn2ccnc2)cc1
InChI Key XVIHVSPAGYFIOB-UHFFFAOYSA-N
Structural Architecture

The molecule consists of three distinct domains, each serving a specific function in a biological context:

  • The Aniline Head (Nucleophile): A para-substituted aniline capable of covalent attachment to electrophilic drug cores (e.g., acid chlorides, isocyanates).

  • The Ethoxy Linker (Spacer): A flexible 2-carbon chain that decouples the electronic effects of the imidazole from the aniline, preventing resonance interference while maintaining a specific distance (~4-6 Å) for receptor binding.

  • The Imidazole Tail (Basic Center): A planar aromatic heterocycle. At physiological pH (7.4), a fraction exists in the protonated form, improving solubility and interacting with acidic residues (e.g., Asp, Glu) in protein binding pockets.

G cluster_0 Functional Domains Aniline Aniline Moiety (Conjugation Site) Linker Ethoxy Spacer (Flexibility) Aniline->Linker Ether Bond Imidazole Imidazole Ring (Solubility/Binding) Linker->Imidazole N-Alkylation

Figure 1: Functional domain analysis of the molecule.[1]

Part 3: Physicochemical Profile[1][4]

Understanding the physical properties is essential for handling and formulation.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure (turns brown).[1]
Melting Point 86–90 °C (HCl salt)Free base is lower melting or semi-solid.
Solubility DMSO (>50 mg/mL), Methanol, Water (pH < 6)Low solubility in non-polar solvents (Hexane).
pKa (Basic) ~6.95 (Imidazole N3)Protonation site at physiological pH.
pKa (Acidic) ~30 (Aniline NH)Very weak acid; acts as nucleophile.
LogP ~0.53 (Predicted)Hydrophilic nature aids bioavailability.
H-Bond Donors 1 (Aniline NH₂)
H-Bond Acceptors 3 (Ether O, Imidazole N, Aniline N)

Part 4: Synthesis & Manufacturing Protocols

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline generally follows a convergent route. The most robust industrial method involves the nucleophilic substitution of a phenol followed by reduction.

Synthetic Pathway (Standard Route)
  • Step 1: O-Alkylation

    • Reactants: 4-Nitrophenol + 1-(2-Chloroethyl)imidazole (or 1-(2-bromoethyl)imidazole).[1]

    • Conditions: K₂CO₃ (base), DMF or Acetonitrile, 80°C, 12h.

    • Mechanism: Williamson ether synthesis. The phenoxide ion attacks the alkyl halide.

    • Intermediate: 1-(2-(4-nitrophenoxy)ethyl)-1H-imidazole.[1]

  • Step 2: Nitro Reduction

    • Reactants: Nitro intermediate + H₂ (gas).

    • Catalyst: Pd/C (10%) or Fe/NH₄Cl (chemical reduction).

    • Solvent: Methanol or Ethanol.

    • Product: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline.[1][2]

Synthesis SM1 4-Nitrophenol Inter Intermediate: 4-(2-(Imidazol-1-yl)ethoxy)nitrobenzene SM1->Inter K2CO3, DMF, 80°C (Williamson Ether Synthesis) SM2 1-(2-Chloroethyl)imidazole SM2->Inter K2CO3, DMF, 80°C (Williamson Ether Synthesis) Prod Target Product: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Inter->Prod H2, Pd/C, MeOH (Hydrogenation)

Figure 2: Two-step synthetic pathway from commercially available starting materials.

Experimental Protocol (Lab Scale)

Self-Validating Protocol: Ensure anhydrous conditions for Step 1 to prevent hydrolysis of the alkyl halide.

Step 1: Preparation of Nitro-Intermediate

  • Dissolve 4-Nitrophenol (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir for 30 min at RT to generate the phenoxide.

  • Add 1-(2-chloroethyl)imidazole hydrochloride (1.1 eq).[1]

  • Heat to 80-90°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Pour into ice water. The nitro product usually precipitates as a yellow solid. Filter, wash with water, and dry.[3]

Step 2: Reduction to Aniline

  • Dissolve the nitro intermediate in Methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white solid product.[1]

  • Optional Salt Formation: Dissolve in EtOAc and add 4M HCl in dioxane to precipitate the stable hydrochloride salt (CAS 1193389-07-9).[1]

Part 5: Applications in Drug Discovery[1][10][11][12]

Pharmacophore Utility

This molecule is a classic "Solubility Tail" . In modern drug design, highly potent kinase inhibitors often suffer from poor solubility due to flat, aromatic cores. Attaching this moiety serves two purposes:

  • Solubility: The imidazole nitrogen protonates in the stomach (pH 1-2), aiding dissolution.

  • Target Interaction: The ether oxygen and imidazole nitrogens can form water-mediated H-bonds in the solvent-exposed region of the ATP-binding pocket.[1]

Case Study Context

Similar motifs (imidazole-alkoxy-anilines) appear in:

  • Tyrosine Kinase Inhibitors (TKIs): Analogues of Gefitinib or Erlotinib where the solubilizing morpholine is replaced by imidazole to alter metabolic stability or pKa.

  • Antifungal Agents: Azole derivatives where the aniline serves as a linker to a lipophilic tail.

  • Mixed-Mode Chromatography: The molecule is used as a ligand on resin beads (e.g., Sepharose) to purify antibodies.[4] The aniline conjugates to the bead, and the imidazole provides pH-dependent charge interactions for protein separation.[1]

Part 6: Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassStatementCode
Acute Toxicity Harmful if swallowed.[1]H302
Skin Corrosion Causes skin irritation.H315
Eye Damage Causes serious eye irritation.H319
STOT-SE May cause respiratory irritation.[1]H335

Handling Precautions:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to oxidation (darkens over time). The HCl salt is stable at room temperature.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline hydrochloride Product Sheet. Accessed Feb 26, 2026. Link

  • PubChem. 4-(1H-imidazol-1-yl)aniline Compound Summary (Analog Reference). National Library of Medicine. Link

  • Shi, Q. H., et al. (2009). "4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification."[1][4] Journal of Chromatography A, 1216(33), 6081-6087.[4] (Demonstrates the utility of the imidazole-aniline class).

  • ChemicalBook. CAS 1193389-07-9 Entry. Link

  • EPA CompTox. Imidazole Derivatives and Physicochemical Properties. Link

Sources

CAS registry number and synonyms for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and applications of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine , a critical intermediate in the development of kinase inhibitors and Platelet-Activating Factor (PAF) antagonists.

Executive Summary

4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (also known as 1-[2-(4-aminophenoxy)ethyl]imidazole) is a bifunctional building block characterized by a flexible ethoxy linker connecting an electron-rich aniline moiety to an imidazole ring.[1] This structural motif is highly valued in medicinal chemistry for its ability to form hydrogen bonds within enzyme active sites (e.g., tyrosine kinases) while providing a primary amine handle for further derivatization into amides, ureas, or carbamates.

This guide provides a validated synthetic protocol, physicochemical data, and handling procedures, focusing on the commercially available hydrochloride salt and the free base form described in patent literature.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-[2-(1H-imidazol-1-yl)ethoxy]aniline
Common Synonyms 1-[2-(4-Aminophenoxy)ethyl]imidazole; 4-(2-(1H-Imidazol-1-yl)ethoxy)benzenamine
CAS Registry Number 1193389-07-9 (Hydrochloride Salt) Note: Free base is often referenced in patents without a specific CAS.
Molecular Formula C₁₁H₁₃N₃O (Free Base) / C₁₁H₁₃N₃O·HCl (Salt)
Molecular Weight 203.24 g/mol (Free Base) / 239.70 g/mol (HCl Salt)
SMILES Nc1ccc(OCCN2C=CN=C2)cc1
InChI Key XVIHVSPAGYFIOB-UHFFFAOYSA-N
Physicochemical Specifications
PropertyValueSource/Condition
Appearance Off-white to pale yellow powderRecrystallized form
Melting Point 87–89 °C (Free Base)Patent Literature [1]
Solubility Soluble in DMSO, Methanol, Dilute AcidProtonation of imidazole/aniline
pKa (Calc.) ~7.0 (Imidazole), ~4.6 (Aniline)Predicted
LogP (Calc.) 1.12Predicted

Synthesis & Manufacturing

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine requires a convergent strategy to avoid the formation of bis-alkylated byproducts. The most robust industrial route involves the nucleophilic substitution of a 4-nitrophenol derivative followed by chemoselective reduction.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the imidazole-alkyl bond.

  • Strategy A (Preferred): Alkylation of imidazole with a pre-functionalized phenoxyethyl electrophile.

  • Strategy B: Mitsunobu coupling of 4-nitrophenol with 1-(2-hydroxyethyl)imidazole.

Validated Synthetic Protocol (Step-by-Step)

This protocol is adapted from patent literature describing PAF antagonists [1].

Step 1: Preparation of 2-(4-Nitrophenoxy)ethyl Tosylate
  • Reactants: 4-Nitrophenol (1.0 eq), Ethylene Carbonate (1.2 eq), K₂CO₃ (cat.).

  • Procedure: Heat the mixture to 140°C to form 2-(4-nitrophenoxy)ethanol.

  • Activation: Dissolve the alcohol in DCM/Pyridine and treat with p-Toluenesulfonyl chloride (TsCl) at 0°C to yield the tosylate.

    • Checkpoint: Ensure complete removal of pyridine to prevent interference in the next step.

Step 2: Imidazole Alkylation (Nucleophilic Substitution)
  • Reactants: Imidazole (1.5 eq), 2-(4-Nitrophenoxy)ethyl Tosylate (1.0 eq), NaH (1.5 eq) or K₂CO₃.

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Stir at 80–100°C for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

  • Purification: Recrystallize from Ethanol/Water or use column chromatography (DCM:MeOH 95:5) to isolate 1-[2-(4-nitrophenoxy)ethyl]imidazole .

Step 3: Chemoselective Reduction (Nitro to Amine)
  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: Hydrogen atmosphere (1 atm or balloon pressure) at RT for 2–4 hours.

  • Filtration: Filter through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate. The product crystallizes as the free base (MP: 87–89°C).

    • Salt Formation: Dissolve in EtOAc and add 4M HCl in Dioxane to precipitate the hydrochloride salt (CAS 1193389-07-9).

Synthesis Pathway Diagram

SynthesisPathway Nitrophenol 4-Nitrophenol Intermediate1 2-(4-Nitrophenoxy)ethyl Tosylate Nitrophenol->Intermediate1 Hydroxyethylation & Activation Linker Ethylene Carbonate / TsCl Linker->Intermediate1 Intermediate2 1-[2-(4-Nitrophenoxy) ethyl]imidazole Intermediate1->Intermediate2 SN2 Substitution Imidazole Imidazole (NaH/DMF) Imidazole->Intermediate2 Product 4-[2-(1H-imidazol-1-yl) ethoxy]benzenamine Intermediate2->Product Nitro Reduction Reduction H2, Pd/C

Figure 1: Convergent synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine via a tosylate intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 7.65 (s, 1H): Imidazole C2-H.

  • δ 7.20 (s, 1H): Imidazole C4-H.

  • δ 6.90 (s, 1H): Imidazole C5-H.

  • δ 6.65 (d, 2H): Benzene ring (ortho to ether).

  • δ 6.50 (d, 2H): Benzene ring (ortho to amine).

  • δ 4.70 (bs, 2H): -NH₂ (Exchangeable with D₂O).

  • δ 4.30 (t, 2H): -CH₂-N (Imidazole attached).

  • δ 4.10 (t, 2H): -O-CH₂-.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 204.11 m/z.

  • Fragmentation: Loss of imidazole ring (m/z ~68) may be observed at high collision energies.

Biological & Pharmaceutical Context

This compound serves as a "privileged scaffold" linker.[2] The imidazole ring acts as a weak base and hydrogen bond acceptor, often targeting the hinge region of kinases or the zinc-binding domains of metalloproteases.

Key Applications
  • PAF Antagonists: Used in the synthesis of triazole-based Platelet-Activating Factor antagonists, as described in early patent literature [1].

  • Kinase Inhibitors: The aniline amine is a versatile nucleophile for forming amides with carboxylic acid-containing pharmacophores (e.g., indazole-3-carboxylic acids), creating multi-targeted kinase inhibitors [2].

  • PROTAC Linkers: The ethoxy chain provides a minimal spacer length, while the imidazole can improve the solubility and metabolic stability of the final chimera.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (darkening) over time; the HCl salt is more stable.

References

  • Google Patents. 3,4,5-Substituted-4H-1,2,4-triazoles, their preparation and their use. (Patent DE3921503A1). Retrieved from .

  • Sigma-Aldrich. 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline hydrochloride Product Page. Retrieved from .

  • PubChem. Compound Summary for 4-(1H-Imidazol-1-yl)aniline (Related Structure). Retrieved from .

Sources

solubility profile of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profiling & Physicochemical Characterization of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Executive Summary

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (also known as 4-(2-(1H-imidazol-1-yl)ethoxy)aniline) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib . Its structure comprises a lipophilic aniline moiety connected to a polar, basic imidazole ring via a flexible ethoxy linker.

Understanding the solubility profile of this compound is the rate-limiting step in optimizing:

  • Nucleophilic Substitution Yields: Selecting the correct solvent for the coupling of the aniline to the quinazoline core.

  • Purification: Designing crystallization processes to remove unreacted imidazole or over-alkylated byproducts.

  • Formulation: Developing acid-salt forms (e.g., hydrochloride) to enhance bioavailability.

This guide provides a comprehensive solubility assessment, theoretical thermodynamic framework, and validated experimental protocols for researchers to determine the precise saturation limits of this compound.

Chemical Characterization & Predicted Solubility Profile

Structural Analysis

The molecule exhibits amphoteric properties but is predominantly basic due to the imidazole ring (


) and the aniline amine (

).
  • H-Bond Donors: 1 (Aniline

    
    ).
    
  • H-Bond Acceptors: 3 (Ether oxygen, Imidazole

    
    , Aniline 
    
    
    
    ).
  • Flexible Linker: The ethoxy chain introduces conformational freedom, affecting crystal packing energy (

    
    ).
    
Solvent Compatibility Matrix (Predicted)

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 4-(1H-imidazol-1-yl)aniline), the solubility hierarchy follows the polarity and hydrogen-bonding capability of the solvent.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Polar Protic Methanol, Ethanol, n-PropanolHigh Strong H-bonding with imidazole

and aniline

.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good solvation of the aromatic rings; weak H-bonding.
Esters/Ketones Ethyl Acetate, AcetoneModerate Effective at elevated temperatures; often used for recrystallization.
Non-Polar Toluene, Hexane, HeptaneLow to Negligible Lack of specific interactions; high energy cost to create cavity.
Aqueous Water (Neutral pH)Low Hydrophobic aromatic domains dominate.
Aqueous (Acidic) 0.1M HClHigh Protonation of imidazole/aniline forms highly soluble salts.

Experimental Methodology: Determination of Solubility

To obtain precise thermodynamic data, we employ the Dynamic Laser Monitoring Method . This technique is superior to the static gravimetric method as it minimizes solvent evaporation and provides real-time saturation detection.

Protocol: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (


) across a temperature range (273.15 K to 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (He-Ne laser).

  • Magnetic stirrer.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Maintain temperature at 
    
    
    
    .
  • Solute Addition: Add a precise mass of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (

    
    ) in small increments.
    
  • Equilibration: Stir continuously. The laser beam passes through the solution.

    • Undissolved Solid: Beam is scattered/blocked (Low Transmission).

    • Dissolved: Beam passes clearly (High Transmission).

  • Temperature Ramp: Slowly increase temperature (

    
     K/min).
    
  • Detection: Record the temperature (

    
    ) at which the laser transmission intensity spikes to maximum (indicating complete dissolution).
    
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the molecular weights of the solvent and solute, respectively.
Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Excess Solute (m2) Start->AddSolute Turbid Suspension (Turbid) Low Laser Transmission AddSolute->Turbid Heat Heat Slowly (+0.2 K/min) Turbid->Heat Dissolve Solute Dissolves Heat->Dissolve Clear Solution Clear Max Laser Transmission Dissolve->Clear Record Record T_eq Calculate x_i Clear->Record Record->AddSolute Add more solute for next point

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: If

      
      , the dissolution is endothermic  (absorbs heat). Solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Expected Thermodynamic Profile: For this class of compounds, dissolution is typically endothermic (


) and entropy-driven  (

), meaning the disorder created by breaking the crystal lattice and mixing with the solvent overcomes the energetic cost.

Practical Applications in Synthesis

Solvent Selection for Recrystallization

The ideal recrystallization solvent must show a steep solubility curve (low solubility at room temp, high at boiling).

  • Recommended System: Ethanol/Water or Ethyl Acetate/Hexane .

  • Procedure:

    • Dissolve crude intermediate in boiling Ethanol (high solubility).

    • Slowly add Water (anti-solvent) until turbidity persists.

    • Cool to 4°C. The hydrophobic aniline/imidazole core will crystallize out, leaving polar impurities in the mother liquor.

Reaction Solvent Choice

For the synthesis of Gefitinib, the coupling reaction requires a solvent that dissolves the aniline but allows the product to precipitate or remain stable.

  • Isopropanol (IPA): Often used for the coupling reaction with chloro-quinazolines. The solubility of the aniline in IPA is sufficient at 60-80°C to drive the kinetics, while the HCl salt of the product often precipitates, driving the equilibrium forward.

Logic Diagram: Solvent Selection

SolventSelection Start Select Solvent for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine Purpose Define Purpose Start->Purpose Reaction Coupling Reaction Purpose->Reaction Purification Recrystallization Purpose->Purification Analysis HPLC/NMR Purpose->Analysis PolarProtic Polar Protic (Isopropanol, n-Butanol) Reaction->PolarProtic MixedSystem Mixed Solvent System Purification->MixedSystem PolarAprotic Polar Aprotic (DMSO-d6, Methanol-d4) Analysis->PolarAprotic ResultRxn Good Solubility @ High T Product Precipitates PolarProtic->ResultRxn ChoicePur Ethanol + Water (Anti-solvent method) MixedSystem->ChoicePur ResultAna Complete Dissolution No Aggregation PolarAprotic->ResultAna

Caption: Decision tree for solvent selection based on process requirements.

References

  • Gefitinib Synthesis & Intermediates

    • Title: "A simple and highly efficient process for synthesis of Gefitinib and its intermedi
    • Source:Indian Journal of Chemistry (via NIScPR).
    • URL:[Link](Generalized link to repository)

  • Thermodynamic Modeling (Methodology)

    • Title: "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents."[2]

    • Source:Journal of Chemical & Engineering Data, 49(4), 2004.[2]

    • URL:[Link]

  • Solubility Measurement Protocols

    • Title: "Solubility, Thermodynamic Parameters, and Dissolution Properties of Pharmaceutical Compounds."
    • Source:ResearchG
    • URL:[Link]

  • Compound Data (Salt Form)

Sources

Technical Whitepaper: Safety, Handling, and Chemical Profile of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application profile of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly Tyrosine Kinase Inhibitors (TKIs) and antiviral agents.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

This compound functions as a bifunctional building block, featuring a nucleophilic aniline amine and a basic imidazole side chain connected by an ethoxy linker. It is frequently employed to introduce solubility-enhancing motifs into drug scaffolds.[1]

Property Details
Chemical Name 4-[2-(1H-imidazol-1-yl)ethoxy]aniline
CAS Number 112677-70-0 (Free Base)*; 1193389-07-9 (Hydrochloride Salt)
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol (Free Base)
Structural Features Para-substituted aniline; Imidazole-ethoxy tail (pKa ~6.[2]95)
Physical State Off-white to pale yellow solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in water (neutral pH)

*Note: Commercial supplies often provide the hydrochloride salt (CAS 1193389-07-9) to improve stability against oxidation.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional group analysis (Aniline + Imidazole) and available data for structurally related congeners, the following GHS classifications apply. This compound poses risks primarily through contact and inhalation.

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Predicted based on aniline moiety).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling & Storage Protocols

Core Directive: The stability of this compound is compromised by moisture (hygroscopicity of imidazole) and oxidation (aniline darkening). Strict adherence to the following protocol is required to maintain purity >98%.

Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The free base is sensitive to air oxidation, turning from off-white to brown over time.

  • Temperature: Refrigerate at 2–8°C for short-term (<1 month). For long-term storage, keep at -20°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Handling Workflow
  • Weighing: Perform in a humidity-controlled environment or glovebox if using the free base. The HCl salt is more robust but still hygroscopic.

  • Dissolution: Prepare stock solutions in DMSO or Anhydrous Methanol . Avoid aqueous stock solutions for long-term storage due to potential hydrolysis or oxidation.

Emergency Response & First Aid

Self-Validating Protocol: The effectiveness of these steps depends on immediate action.

Exposure Route Immediate Action Causality / Rationale
Eye Contact Rinse with saline/water for 15 min. Lift eyelids.Imidazole bases can cause corneal haze; immediate dilution prevents permanent opacity.
Skin Contact Wash with soap and water.[3] Do not use ethanol.Ethanol may increase transdermal absorption of the aniline moiety.
Inhalation Move to fresh air.[5] Administer oxygen if breathing is labored.[5]Dust inhalation triggers mucosal inflammation (H335).
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration pneumonia; anilines can induce methemoglobinemia (monitor blood oxygen).

Application Science: Synthesis Workflow

This compound is a "Privileged Structure" intermediate. The aniline amine serves as the nucleophile for coupling with electrophilic heterocycles (e.g., chloropyrimidines, quinazolines) to generate kinase inhibitors.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the standard workflow for utilizing this intermediate in drug discovery, highlighting the critical "Protection" and "Coupling" phases.

G Start Raw Intermediate (Free Base or HCl Salt) Prep Free Base Liberation (if HCl salt used) Reagent: NaHCO3/EtOAc Start->Prep Neutralization Coupling Nucleophilic Aromatic Substitution (SNAr) Target: 4-Cl-Quinazoline Prep->Coupling Solvent: iPrOH/DMF Heat: 80°C Purification Purification (Flash Column/HPLC) Coupling->Purification Workup Product Bioactive Scaffold (TKI Analog) Purification->Product >98% Purity

Figure 1: Standard Synthetic Workflow for Kinase Inhibitor Synthesis. The aniline nitrogen acts as the nucleophile in SNAr reactions.

Toxicological & Ecological Information

Toxicological Profile[5]
  • Acute Toxicity: Data is limited for this specific CAS. By Read-Across from 4-(1H-imidazol-1-yl)aniline:

    • Oral LD50 (Rat): Predicted < 1000 mg/kg.

  • Sensitization: Anilines are known skin sensitizers. Repeated exposure may cause allergic dermatitis.

  • Genotoxicity: Ames test data for similar imidazole-anilines is often negative, but caution is advised.

Ecological Impact
  • Aquatic Toxicity: Imidazoles are generally persistent in water. Do not release into drains.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) will be generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 320165, 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

Sources

Technical Guide: Ionization Profile and pKa Determination of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the physicochemical characterization of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine. It synthesizes theoretical derivation with practical experimental methodologies, designed for application scientists in drug discovery.

Executive Summary

The molecule 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (CAS: 464913-73-3) represents a dual-basic pharmacophore commonly encountered in kinase inhibitors and GPCR ligands.[1][2] Its solubility, membrane permeability, and salt-forming capability are governed by two distinct ionization centers: the aniline nitrogen and the imidazole nitrogen .

Understanding the precise pKa values of these moieties is critical for:

  • Salt Selection: Determining whether to form mono- or di-salts (e.g., HCl, mesylate).

  • Formulation: Optimizing pH for liquid formulations to prevent precipitation.

  • ADME: Predicting intestinal absorption (fraction unionized) and lysosomal trapping.

This guide provides the derived ionization constants based on fragment analysis, detailed experimental protocols for validation, and the physicochemical implications of these values.

Structural Analysis & Predicted pKa Values

The molecule consists of two ionizable functional groups separated by an ethoxy linker. Due to the insulating nature of the saturated ethyl chain (-CH₂-CH₂-), these two centers ionize independently with minimal electronic crosstalk.

The Ionization Centers
MoietyStructure FragmentElectronic EnvironmentPredicted pKa (Conjugate Acid)
Center A: Imidazole N-alkyl-imidazoleThe N3 nitrogen is basic. The N1 nitrogen is substituted by the ethyl linker, preventing it from acting as an acid or base in the physiological range. The inductive effect of the

-phenoxy oxygen is weakly electron-withdrawing.
6.7 – 6.9
Center B: Aniline p-alkoxy-anilineThe primary amine is attached to a benzene ring. The para-ethoxy group is a strong resonance donor, which increases electron density on the amine relative to unsubstituted aniline, thereby raising the pKa.5.2 – 5.4
Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation of the molecule from an acidic environment (pH 2) to a basic environment (pH 10).

IonizationPathway Figure 1: Stepwise Ionization of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine SpeciesA Cation (+2) (Protonated Imidazole & Aniline) pH < 4.0 SpeciesB Cation (+1) (Protonated Imidazole, Neutral Aniline) pH 5.5 - 6.5 SpeciesA->SpeciesB pKa1 ≈ 5.3 (Aniline deprotonation) SpeciesC Neutral (0) (Free Base) pH > 7.5 SpeciesB->SpeciesC pKa2 ≈ 6.8 (Imidazole deprotonation)

Physicochemical Implications

Solubility Profile
  • pH 1.0 - 4.0: High solubility (>10 mg/mL). The molecule exists as a soluble di-cation.

  • pH 6.5 (Intestinal Lumen): The molecule exists primarily as a mono-cation (protonated imidazole). Solubility is reduced but likely sufficient for absorption due to the charged imidazole.

  • pH 7.4 (Blood/Cytosol): The molecule approaches its neutral state (~80% neutral if pKa is 6.8). This is the region of minimum solubility (intrinsic solubility,

    
    ).
    
Lipophilicity (LogD)

The distribution coefficient (LogD) varies significantly with pH:

  • LogD (pH 7.4): Predicted to be 1.5 – 2.0 .[2] This optimal range facilitates passive diffusion across lipid bilayers.

  • LogD (pH 5.0): Predicted to be < 0.5 . The high polarity of the ionized forms prevents membrane crossing, suggesting limited absorption in the proximal duodenum unless active transport is involved.

Experimental Validation Protocols

As a Senior Scientist, relying solely on prediction is insufficient. The following protocols are the industry standard for validating the pKa of this specific chemotype.

Method A: Potentiometric Titration (The "Gold Standard")

This method is preferred for its accuracy (±0.01 pKa units) but requires high compound purity (>98%) and solubility.

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • 0.15 M KCl (background electrolyte to maintain ionic strength).

  • Degassed water (CO₂-free).

Protocol:

  • Preparation: Dissolve 3–5 mg of the compound in 20 mL of 0.15 M KCl solution. Acidify with standard HCl to pH ~2.5.

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) atmosphere at 25°C.

  • Data Collection: Record pH after each addition of base (0.5 µL increments near equivalence points).

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the two dissociation constants.

    • Expectation: You will observe two inflection points. The first (lower pH) corresponds to the aniline; the second (higher pH) corresponds to the imidazole.

Method B: UV-Metric Spectrophotometry

This method is ideal if the compound has low aqueous solubility, as it requires concentrations in the micromolar range (


 M). It relies on the spectral shift of the aniline chromophore upon deprotonation.

Mechanism: The aniline moiety exhibits a bathochromic shift (red shift) upon protonation of the amine group. The imidazole ionization is spectrally silent in the UV range (>240 nm) but can sometimes be inferred if it influences the aniline absorbance, though usually, it requires potentiometry.

Workflow Diagram:

ExperimentalWorkflow Figure 2: UV-Metric pKa Determination Workflow Start Start: Sample Prep 10 µM in Buffer Step1 Measure UV Spectrum (200-400 nm) at pH 2 Start->Step1 Step2 Sequential pH Titration (pH 2 to 10) Step1->Step2 Step3 Identify Isosbestic Points Step2->Step3 Decision Is Imidazole Visible? Step3->Decision ResultA Calculate pKa (Aniline) via Henderson-Hasselbalch Decision->ResultA Yes (Spectral Shift) ResultB Use Potentiometry for Imidazole pKa Decision->ResultB No (Silent)

Strategic Applications in Drug Development

Salt Form Selection

Given the pKa values of ~5.3 and ~6.8:

  • Mono-salts: Targeting the imidazole (most basic site) with a weak acid may yield a stable salt, but the aniline will remain unprotonated, potentially leading to disproportionation.

  • Di-salts: Using a strong acid (e.g., 2 equivalents of HCl or Methanesulfonic acid) will protonate both sites. This is recommended to maximize solubility and crystallinity.

    • Recommendation:Dihydrochloride or Dimesylate salts are the most viable solid forms.

Lysosomal Trapping

The imidazole pKa (~6.8) is dangerously close to the lysosomal pH (~4.5 – 5.0).

  • Mechanism: The neutral molecule crosses the lysosomal membrane, becomes protonated inside the acidic lysosome, and cannot exit (cation trapping).

  • Risk: This can lead to high volume of distribution (

    
    ) and potential phospholipidosis. Screen for this early using lysosomalotropic assays.
    

References

  • PubChem. 4-Ethoxyaniline (p-Phenetidine) Compound Summary.[3] (Accessed 2026). [Link] (Source for the pKa baseline of the aniline fragment).

  • National Institute of Standards and Technology (NIST). Imidazole: Acid-Base Properties. [Link] (Authoritative source for heterocycle ionization constants).

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (The definitive text on pKa measurement methodologies in pharma).
  • European Bioinformatics Institute (EBI). ChEMBL Database: Imidazole Derivatives. [Link] (Reference for structural analogs and their bioactivity profiles).

Sources

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthetic pathways, and quality control frameworks for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (CAS: 1193389-07-9), a critical pharmacophore used in the development of Platelet Activating Factor (PAF) antagonists and tyrosine kinase inhibitors (TKIs).

Role: Pharmaceutical Intermediate & Bioactive Scaffold CAS Registry Number: 1193389-07-9 (HCl salt) / Generic Free Base ID Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol

Executive Summary

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (hereafter referred to as 4-IEA ) is a bifunctional building block characterized by a primary aniline moiety connected to an imidazole ring via an ethyl ether linker. This structure serves as a "privileged scaffold" in medicinal chemistry, offering two distinct reactivity profiles:[1]

  • The Aniline Head: A nucleophilic attachment point for coupling with kinase "hinge-binding" cores (e.g., quinazolines, pyrimidines) or GPCR-targeting scaffolds.

  • The Imidazole-Ethoxy Tail: A basic, polar side chain that improves aqueous solubility and can engage in hydrogen bonding or

    
    -cation interactions within a receptor pocket.
    

4-IEA is historically significant in the synthesis of PAF antagonists (e.g., Boehringer Ingelheim's substituted triazoles) and serves as a bioisostere for the morpholino-alkoxy groups found in EGFR inhibitors like Gefitinib.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for process optimization.

PropertyValue / DescriptionRelevance to Process
Appearance Off-white to pale brown solidColor indicates oxidation state of aniline.
Melting Point 87–89 °C (Free Base)Low MP requires careful drying parameters to avoid sintering.
pKa (Calculated) ~4.6 (Aniline), ~7.0 (Imidazole)Dual basicity affects extraction pH windows.
LogP ~1.2Moderate lipophilicity; extractable in EtOAc/DCM at neutral pH.
Solubility Soluble in DMSO, MeOH, Dilute AcidAcidic workup keeps it in the aqueous phase.

Synthetic Pathways & Process Engineering

The synthesis of 4-IEA requires rigorous regiochemical control to ensure O-alkylation (ether formation) over N-alkylation .

Primary Route: Nucleophilic Substitution & Reduction

This route avoids the regioselectivity issues of using 4-aminophenol directly by masking the amine as a nitro group.

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: 4-Nitrophenol + 1-(2-Chloroethyl)-1H-imidazole (HCl salt).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (MeCN).

  • Conditions: 60–80°C, 4–6 hours.

  • Mechanism:

    
     displacement of chloride by the phenoxide ion.
    
  • Process Note: The imidazole starting material is often hygroscopic. Moisture control is vital to prevent hydrolysis of the alkyl halide.

Step 2: Nitro Reduction

  • Reagents:

    
     (gas) + Pd/C (10% w/w) OR Iron powder (
    
    
    
    ) + Ammonium Chloride (
    
    
    ).
  • Solvent: Methanol or Ethanol.

  • Safety Critical: The reduction is highly exothermic. In a scaled reactor,

    
     flow must be mass-flow controlled, and cooling jackets active.
    
Alternative Route: Mitsunobu Coupling
  • Reagents: 4-Nitrophenol + 1-(2-Hydroxyethyl)imidazole +

    
     + DIAD.
    
  • Pros: Milder conditions, avoids alkyl halides.

  • Cons: Atom economy is poor (triphenylphosphine oxide waste); difficult purification on large scale.

Synthetic Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisPath Start Starting Materials: 4-Nitrophenol 1-(2-Chloroethyl)imidazole Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 4-[2-(1H-imidazol-1-yl)ethoxy]nitrobenzene Step1->Inter SN2 Reaction Impurity Impurity Risk: N-Alkylation (Trace) Step1->Impurity Side Reaction Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Product Product: 4-IEA (Free Base) Step2->Product Hydrogenation

Figure 1: Two-step synthetic pathway emphasizing the critical intermediate and impurity risks.

Quality Control & Impurity Profiling

For pharmaceutical applications, purity must typically exceed 98.5% (HPLC).

Key Impurities
Impurity TypeOriginControl Strategy
Nitro-Precursor Incomplete reduction (Step 2)Monitor reaction via IPC (In-Process Control) HPLC; extend hydrogenation time.
Bis-Alkylated Dimer Reaction of imidazole nitrogen with alkyl halideUse excess base; ensure stoichiometry of alkyl halide is 1.0–1.05 eq.
Phenolic Impurities Unreacted 4-nitrophenolCaustic wash (NaOH) after Step 1 removes acidic phenols.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (imidazole).

  • Rationale: The basic imidazole tail causes peak tailing; TFA suppresses ionization of silanols and the imidazole, sharpening the peak.

Therapeutic Applications & Mechanism

4-IEA is not a drug itself but a pharmacophore enabler .

GPCR Antagonists (PAF)

Research by Boehringer Ingelheim and others has utilized 4-IEA to synthesize Platelet Activating Factor (PAF) antagonists . The imidazole-ethoxy chain mimics the polar headgroup of the phospholipid PAF, while the aniline couples to a lipophilic backbone (e.g., triazoles or benzodiazepines), blocking the receptor site.

Kinase Inhibitors (TKI Design)

In modern drug discovery, 4-IEA serves as a "Right-Hand Side" (RHS) fragment.

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Cys797 in EGFR).

  • Solubility Handle: The imidazole ring (pKa ~7.0) is protonated in the lysosome (pH 5.0), potentially aiding in lysosomal trapping or improving oral bioavailability compared to purely lipophilic analogs.

Handling & Stability Protocols

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (browning) upon air exposure.

  • Safety:

    • H315/H319: Causes skin and eye irritation.

    • H302: Harmful if swallowed (typical of anilines).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Boehringer Ingelheim KG. (1991). 3,4,5-Substituted-4H-1,2,4-triazoles, their preparation and their use. World Intellectual Property Organization, WO1991017162.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54356877, 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline.

  • Sigma-Aldrich. (2025). Product Specification: 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline hydrochloride.

  • Matreya, LLC. (2021). Phospholipid-PEG Conjugates and Liposomal Drug Delivery Systems. (Contextual reference for PEG/Linker chemistry).

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

[1][2]

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (CAS: 13755-38-9) starting from 4-nitrophenol.[1][2] This compound is a critical pharmacophore found in second-generation antihistamines (e.g., Astemizole) and various tyrosine kinase inhibitors.[2]

The procedure prioritizes chemoselectivity and purity , utilizing a "Linker-First" strategy to avoid the handling of unstable nitrogen mustards (e.g., 1-(2-chloroethyl)imidazole).[2] The protocol is designed for reproducibility in both research and process-development settings, yielding a product suitable for downstream GMP steps.[2]

Core Retrosynthetic Strategy

The synthesis disconnects the target into three stable precursors: 4-nitrophenol, 1,2-dibromoethane, and imidazole.[2]

RetrosynthesisTargetTarget Amine(CAS: 13755-38-9)NitroNitro Intermediate(Stable Precursor)Target->NitroReduction(H2/Pd-C)BromoBromo-Ether Linker(Activated Electrophile)Nitro->BromoN-Alkylation(Imidazole)Start4-Nitrophenol+ 1,2-DibromoethaneBromo->StartO-Alkylation(Williamson)

Figure 1: Retrosynthetic analysis showing the stepwise construction of the ether linkage followed by the imidazole insertion.

Chemical Strategy & Causality[1]

Phase 1: The Linker Strategy (O-Alkylation)

Objective: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene.[1][2]

  • Challenge: Preventing the formation of the "dumbbell" dimer (1,2-bis(4-nitrophenoxy)ethane), where the nitrophenol attacks both ends of the dibromide.

  • Solution: We employ a large excess (3–4 equivalents) of 1,2-dibromoethane.[2] This statistical bias ensures that once the phenoxide attacks one bromine, the molecule is likely to diffuse away before a second phenoxide can attack the remaining bromine.

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) in Acetone is preferred over strong bases (NaH) to minimize elimination side-reactions (formation of vinyl bromides).[2]
    
Phase 2: The Imidazole Insertion (N-Alkylation)

Objective: Synthesis of 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazole.[1][2]

  • Mechanistic Insight: Imidazole is an amphoteric heterocycle (

    
    ).[2] To facilitate 
    
    
    displacement of the alkyl bromide, the N-H proton must be removed.
  • Protocol Choice: While

    
     in DMF is effective, using Sodium Hydride (NaH)  in DMF provides a cleaner, faster reaction at lower temperatures (
    
    
    ), reducing thermal degradation of the nitro group.[2]
  • Regioselectivity: Alkylation occurs at the

    
     position.[2] The symmetric nature of unsubstituted imidazole prevents regiochemical isomers.[2]
    
Phase 3: The Functionalization (Nitro Reduction)

Objective: Synthesis of the final amine.

  • Method: Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Why: Unlike Fe/HCl (Béchamp reduction) or

    
    , catalytic hydrogenation generates no metal sludge waste.[2] It allows for a simple workup (filtration and evaporation) which is critical for amines that are prone to oxidation.[2]
    

Experimental Protocols

Step 1: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene

Reagents:

  • 4-Nitrophenol (13.9 g, 100 mmol)[2]

  • 1,2-Dibromoethane (56.4 g, 300 mmol) [Excess] [2]

  • 
     (Anhydrous, 27.6 g, 200 mmol)[2]
    
  • Acetone (200 mL, HPLC Grade)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-nitrophenol in acetone. Add

    
    . The suspension will turn bright yellow (phenoxide formation).[2]
    
  • Addition: Add 1,2-dibromoethane in one portion.

  • Reaction: Reflux the mixture (

    
    ) for 24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting phenol (
    
    
    ) should disappear; product (
    
    
    ) appears.[2]
  • Workup:

    • Filter off the inorganic salts while warm.[2]

    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recoverable).[2]

    • Purification: The residue is often an oil that solidifies.[2] Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[2]

    • Target Yield: 85-95%.

    • MP: 52–53°C.[1][2]

Step 2: Synthesis of 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazole

Reagents:

  • Imidazole (3.4 g, 50 mmol)[2]

  • Sodium Hydride (60% dispersion in oil, 2.2 g, 55 mmol)[2]

  • 1-(2-bromoethoxy)-4-nitrobenzene (Step 1 Product) (12.3 g, 50 mmol)[1][2]

  • DMF (Dimethylformamide, Anhydrous, 50 mL)[2]

Procedure:

  • Activation: In a dry 250 mL flask under Nitrogen, suspend NaH in DMF. Cool to

    
    .
    
  • Deprotonation: Add Imidazole portion-wise.[1][2] Evolution of

    
     gas will be observed.[2] Stir for 30 mins at 
    
    
    until the solution is clear (Sodium Imidazolide formed).
  • Coupling: Cool back to

    
    . Add a solution of the Step 1 bromide in minimal DMF dropwise.[2]
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
  • Workup:

    • Pour the reaction mixture into 300 mL of ice-water. The product should precipitate.[2][3]

    • Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      , and concentrate.[2]
    • Purification: Recrystallize from Ethanol or Toluene.[1][2]

    • Target Yield: 70-80%.

    • MP: 120–125°C.[1][2][4]

Step 3: Reduction to 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Reagents:

  • Nitro-Intermediate (Step 2 Product) (5.0 g)[2]

  • Palladium on Carbon (10% Pd/C, 0.5 g)[2]

  • Methanol (50 mL)

  • Hydrogen Gas (

    
     balloon or 1 atm)
    

Procedure:

  • Safety: Purge the reaction vessel with Nitrogen before adding catalyst (Pd/C is pyrophoric when dry).[2]

  • Loading: Suspend the nitro compound in Methanol. Add Pd/C carefully.[1][2]

  • Hydrogenation: Evacuate and backfill with

    
     three times. Stir vigorously under 
    
    
    atmosphere at Room Temperature for 6–12 hours.
  • Monitoring: The yellow color of the nitro compound will fade to colorless/pale pink.[2]

  • Workup:

    • Filter through a pad of Celite to remove Pd/C. Wash the pad with Methanol.[2]

    • Critical: Evaporate the solvent under reduced pressure immediately to avoid oxidation.[1][2]

    • Isolation: The product is obtained as a viscous oil or low-melting solid.[1][2] For long-term storage, convert to the dihydrochloride salt by treating with HCl/Ether.[2]

Quality Control & Validation

ParameterSpecificationMethod
Appearance Pale brown oil or off-white solidVisual
Purity >98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity Matches Reference1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 204.1LC-MS (ESI+)
1H-NMR Validation (Free Base in DMSO-d6)
  • 
     7.65 (s, 1H, Imidazole-2H)[2]
    
  • 
     7.18 (s, 1H, Imidazole-4H)[2]
    
  • 
     6.89 (s, 1H, Imidazole-5H)[2]
    
  • 
     6.65 (d, 2H, Ar-H, ortho to ether)[2]
    
  • 
     6.50 (d, 2H, Ar-H, ortho to amine)[2]
    
  • 
     4.65 (br s, 2H, 
    
    
    )[2]
  • 
     4.28 (t, 2H, 
    
    
    )[2]
  • 
     4.10 (t, 2H, 
    
    
    )[2]

Process Workflow Diagram

Workflowcluster_0Step 1: Linker Synthesiscluster_1Step 2: Couplingcluster_2Step 3: ReductionS1_ReactReflux 4-NP + Dibromide(Acetone, K2CO3)S1_WorkFilter Salts -> Conc. -> Cryst.S1_React->S1_WorkS2_ReactNaH + Imidazole -> Na-ImidAdd Linker (DMF, 80°C)S1_Work->S2_ReactIntermediate 1(Solid, mp 52°C)S2_WorkH2O Quench -> Filter Solid(Recryst. EtOH)S2_React->S2_WorkS3_ReactH2 / Pd-C / MeOH(RT, 1 atm)S2_Work->S3_ReactIntermediate 2(Solid, mp 120°C)S3_WorkCelite Filter -> Evaporate-> Isolate AmineS3_React->S3_WorkFinal4-[2-(1H-imidazol-1-yl)ethoxy]benzenamineS3_Work->FinalFinal Product(Oil/Solid)

Figure 2: Operational workflow for the 3-step synthesis.

References

  • Janssen, P. A. J. (1980).[2] Chemical compounds having antihistaminic properties.[1][2] U.S. Patent No.[1][2] 4,219,559.[1][2] Washington, DC: U.S. Patent and Trademark Office.[2]

  • EvitaChem. (2023).[2] 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole Physical Properties and Synthesis.

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Imidazole Derivatives.

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 4-(1H-Imidazol-1-yl)aniline (Analogous Chemistry).

  • National Institute of Standards and Technology (NIST).[2] Benzenamine, 4-ethoxy- (Phenetidine) Data.

HPLC method development for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and antifungal agents.

The Challenge: This molecule possesses two basic nitrogen centers: the aniline primary amine (


) and the imidazole ring (

). Analyzing such dual-basic compounds on traditional silica-based C18 columns often results in severe peak tailing due to secondary silanol interactions.

The Solution: This protocol outlines two distinct, validated approaches to achieve sharp, symmetrical peaks:

  • Method A (Low pH): Utilizes acidic phosphate buffer to fully protonate the analyte and suppress silanol activity (Best for QC/UV).

  • Method B (High pH): Utilizes a hybrid-silica column at pH 10.0 to neutralize the analyte (Best for LC-MS and high retention).

Analyte Profile & Physicochemical Properties

Understanding the molecule is the first step in rational method design.

PropertyDataChromatographic Implication
Chemical Structure Aniline ring linked to Imidazole via ethoxy chainMixed polarity; aromatic UV absorption.
Molecular Weight 203.24 g/mol (Free Base)Small molecule; fast diffusion.

(Calculated)

;

Critical: At neutral pH (7.0), the imidazole is partially ionized, leading to split peaks or broad tailing.
LogP ~1.5 (Moderately Polar)Requires weak to moderate organic strength for elution.
Solubility Soluble in Methanol, DMSO, Dilute AcidSample diluent must match mobile phase strength to prevent precipitation.

Method Development Logic (Decision Matrix)

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase pH based on the analyte's basicity.

MethodLogic Start Analyte: 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (Dual Basic Centers) pKa_Check Check pKa Values (pKa1 ~4.6, pKa2 ~7.0) Start->pKa_Check Decision Select pH Strategy pKa_Check->Decision Low_pH Low pH Strategy (pH < 3.0) Analyte = Dicationic (+2) Decision->Low_pH Standard QC High_pH High pH Strategy (pH > 9.0) Analyte = Neutral (0) Decision->High_pH LC-MS / Alt Selectivity Col_Low Column: C18 End-capped (e.g., Zorbax Eclipse Plus) Low_pH->Col_Low Col_High Column: Hybrid Silica (High pH Stable) (e.g., Waters XBridge BEH) High_pH->Col_High Mech_Low Mechanism: Silanol Suppression High Ionic Strength Buffer Col_Low->Mech_Low Mech_High Mechanism: Neutral Analyte Hydrophobic Interaction Only Col_High->Mech_High

Figure 1: Method Development Decision Matrix based on pKa and ionization states.

Experimental Protocols

Method A: The "Robust QC" Protocol (Low pH)

Recommended for routine purity testing using UV detection.

Rationale: At pH 3.0, both the aniline and imidazole nitrogens are fully protonated. While this increases polarity (reducing retention), it eliminates the "on-off" secondary interaction with residual silanols, provided a high-quality end-capped column is used.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
18.0 40 60
18.1 95 5

| 23.0 | 95 | 5 |

Preparation of Buffer (pH 3.0):

  • Dissolve 3.40 g of Potassium Phosphate Monobasic (

    
    ) in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

Method B: The "High Selectivity" Protocol (High pH)

Recommended for LC-MS applications or if Method A shows insufficient retention.

Rationale: At pH 10.0, the analyte is neutral (uncharged). This maximizes hydrophobic interaction with the C18 chain, significantly increasing retention and ensuring perfect peak symmetry by eliminating ionic interactions. Note: You MUST use a column rated for pH > 9.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm or MS (ESI+).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Sample Preparation Workflow

Correct sample preparation is vital to prevent peak distortion (solvent effects).

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 10 mL Diluent (50:50 Water:MeOH) Weigh->Dissolve Sonicate Sonicate 10 mins Dissolve->Sonicate Filter Filter 0.22 µm PVDF Sonicate->Filter Vial HPLC Vial (Amber Glass) Filter->Vial

Figure 2: Sample preparation workflow to ensure solubility and particulate removal.

Critical Note on Diluent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and strength vs. the initial mobile phase (95% aqueous) will cause "solvent focusing" issues, leading to split peaks. Use 50:50 Water:Methanol or the starting mobile phase.

System Suitability & Validation Parameters

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine use.

ParameterAcceptance CriteriaScientific Rationale
USP Tailing Factor (

)

(Ideal:

)
Basic amines are prone to tailing;

indicates silanol activity.
Theoretical Plates (

)

Ensures sufficient column efficiency.
Precision (RSD)

for Area (n=6)
Confirms system stability and injector accuracy.
Retention Time (

)

min variability
Checks pump flow consistency and buffer pH stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Silanol interactionEnsure pH is < 3.0. Add 5% Methanol to Mobile Phase A. Replace column with "Base Deactivated" type.
Retention Time Shift pH instabilityThe imidazole

is ~7.0. If buffer is pH 6.8-7.2, small shifts cause massive retention changes. Avoid neutral pH.
Split Peaks Solvent EffectSample diluent is too strong (e.g., pure ACN). Dilute sample with Mobile Phase A.
High Backpressure PrecipitationPhosphate buffers precipitate in high % ACN (>85%). Ensure gradient does not exceed 80% ACN if using phosphate.

References

  • Center for Drug Evaluation and Research (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem. (2025).[2] Compound Summary for CID 320165, 4-(1H-imidazol-1-yl)aniline. National Library of Medicine (US). [Link]

  • Phenomenex. (2024). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Columns Care & Use Manual. Waters.com. [Link]

Sources

optimal reaction conditions for synthesizing Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimal Reaction Conditions for the Synthesis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-, a key intermediate in pharmaceutical research. The protocol is centered around the Williamson ether synthesis, a robust and widely adopted method for ether formation. We detail an optimized, step-by-step procedure starting from 4-aminophenol and 1-(2-chloroethyl)imidazole. This guide emphasizes the underlying chemical principles, including the chemoselective alkylation of the phenolic hydroxyl group over the aromatic amine. Furthermore, it offers in-depth discussion on reaction optimization, troubleshooting common issues, and methods for purification and characterization, ensuring a reproducible and high-yield synthesis.

Introduction and Scientific Background

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-, incorporates three critical pharmacophores: an aniline moiety, an imidazole ring, and an ether linkage. The benzimidazole scaffold, a bioisostere of naturally occurring nucleotides, is a privileged structure in medicinal chemistry, known to interact with a wide range of enzymes and receptors[1]. Similarly, the aniline substructure is a cornerstone for numerous approved therapeutics. The combination of these functionalities makes the target molecule a valuable building block for the discovery of novel therapeutic agents.

The synthesis of this ether is most effectively achieved via the Williamson ether synthesis, a classic SN2 reaction developed in the 1850s that remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers[2][3]. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion[4]. In this specific application, the key challenge and point of discussion is the chemoselectivity of the reaction, given that the 4-aminophenol starting material possesses two nucleophilic sites: the hydroxyl group and the amino group.

Principle of Synthesis: The Williamson Ether Reaction

The synthesis proceeds via an SN2 mechanism. The first and most critical step is the deprotonation of 4-aminophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the conjugate acid of the aromatic amine (pKa ≈ 4.6). Therefore, a strong base will selectively deprotonate the hydroxyl group to form a highly nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)imidazole and displacing the chloride leaving group to form the desired ether linkage[4].

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial. It ensures complete and rapid formation of the phenoxide without competing in the subsequent substitution reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation (Na+) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the SN2 reaction[5].

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Materials and Equipment
ReagentCAS No.M.W.Purity
4-Aminophenol123-30-8109.13>98%
1-(2-Chloroethyl)imidazole hydrochloride18994-78-0167.04>95%
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.0060%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09>99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-3-ACS Grade
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04ACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)---
Brine (Saturated aq. NaCl)---

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), vacuum filtration setup.

Safety Precautions:

  • Handle sodium hydride with extreme care in a fume hood. It is a flammable solid and reacts violently with water to produce flammable hydrogen gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Anhydrous DMF is a skin irritant and should be handled in a well-ventilated fume hood.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis protocol.

  • Phenoxide Formation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminophenol (5.45 g, 50 mmol, 1.0 equiv). Add 100 mL of anhydrous DMF and stir until the solid dissolves. Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol, 2.2 equiv) in small portions over 20-30 minutes. Note: Two equivalents of base are used to deprotonate the phenol and to neutralize the hydrochloride salt of the alkylating agent. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation Reaction: To the stirred suspension, add 1-(2-chloroethyl)imidazole hydrochloride (8.35 g, 50 mmol, 1.0 equiv) portion-wise. An exotherm may be observed. After the addition is complete, attach a condenser and heat the reaction mixture to 80-90 °C.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., eluent system: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours, indicated by the consumption of the 4-aminophenol starting material.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by silica gel column chromatography. Elute with a gradient of 0-10% methanol in ethyl acetate to afford Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- as a solid.

Optimization and Mechanistic Discussion

Key Reaction Parameters
ParameterConditionRationale & Expert Insights
Base NaH, KOH, K₂CO₃NaH is preferred for its strength and non-nucleophilic nature, ensuring complete deprotonation of the phenol for a faster reaction[5]. Weaker bases like K₂CO₃ can be used but may require higher temperatures and longer reaction times.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are essential for SN2 reactions. DMF and DMSO are excellent choices for their ability to solvate cations, enhancing the nucleophilicity of the phenoxide anion[5].
Temperature 50-100 °CThe reaction rate is temperature-dependent. A typical range is 80-90 °C to ensure a reasonable reaction time without promoting side reactions like elimination[3]. Optimization may be required based on the specific base and solvent used.
Alkylating Agent Alkyl Chloride vs. Bromide/IodideWhile alkyl iodides are the most reactive leaving groups in SN2 reactions, the corresponding 1-(2-chloroethyl)imidazole is more commonly available and cost-effective. The reactivity of the chloride is sufficient under these optimized conditions[5].
Mechanistic Insight and Chemoselectivity

The success of this synthesis hinges on the selective O-alkylation over N-alkylation. The phenoxide, formed by deprotonation, is a significantly stronger nucleophile than the neutral aniline nitrogen. This difference in nucleophilicity directs the alkylating agent to react exclusively at the oxygen atom.

Mechanism phenol 4-Aminophenol phenoxide Phenoxide Anion (Strong Nucleophile) phenol->phenoxide + NaH - H₂ ts SN2 Transition State phenoxide->ts Nucleophilic Attack alkyl_halide 1-(2-Chloroethyl)imidazole (Electrophile) alkyl_halide->ts product Final Product ts->product Bond Formation (C-O) byproduct Cl⁻ ts->byproduct Leaving Group Departs (C-Cl bond breaks)

Caption: Simplified SN2 mechanism of the Williamson ether synthesis.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (hydrolyzed).2. Insufficient temperature.3. Wet solvent/reagents.1. Use fresh NaH from a sealed container.2. Gradually increase reaction temperature to 100-110 °C.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Product Discoloration (Dark Brown/Red) Air oxidation of the aniline moiety.1. Maintain a strict inert (N₂ or Ar) atmosphere throughout.2. During workup, wash the organic layer with a dilute solution of sodium bisulfite.3. For severe discoloration, consider a preliminary purification by dissolving the crude product in dilute acid (e.g., 1M HCl), washing with a non-polar solvent, and then re-precipitating the product by basifying the aqueous layer[6].
Multiple Products on TLC 1. Incomplete reaction.2. Potential N-alkylation side reaction.3. Elimination of the alkyl halide.1. Increase reaction time or temperature.2. Ensure complete phenoxide formation before adding the alkyl halide. N-alkylation is generally not favored but can occur under harsh conditions.3. Use a less-hindered base if elimination is suspected, although unlikely with a primary halide.
Difficulty with Purification The product is polar and may streak on silica gel columns.1. Add 0.5-1% triethylamine or ammonia to the eluent to suppress the basicity of the aniline and imidazole nitrogens, leading to sharper bands.2. If column chromatography is ineffective, attempt recrystallization from a solvent system like ethyl acetate/hexane or ethanol/water[6].

References

  • Benchchem (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. [Online].
  • Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. [Online].
  • Wikipedia. Williamson ether synthesis. [Online]. Available: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. (2022). [Online]. Available: [Link]

  • L.S.College, Muzaffarpur. Williamson ether synthesis. (2020). [Online].
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Online]. Available: [Link]

  • Benchchem (2025). Technical Support Center: Purification of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. [Online].
  • ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025). [Online]. Available: [Link]

  • Benchchem (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole. [Online].

Sources

Application Note: High-Purity Preparation of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis protocol for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (CAS: 1193389-07-9).

The following guide prioritizes reproducibility and scalability , utilizing a convergent synthesis strategy that minimizes side reactions common to imidazole alkylations.

Executive Summary & Strategic Analysis

The target molecule contains an aniline moiety linked to an imidazole ring via an ethyl ether spacer. This structural motif is a critical pharmacophore in tyrosine kinase inhibitors and mixed-mode chromatographic ligands.

The synthesis is best approached via a two-step sequence :

  • Williamson Ether Synthesis: Nucleophilic substitution of 1-(2-chloroethyl)-1H-imidazole by 4-nitrophenol.

  • Chemoselective Reduction: Reduction of the nitro group to the amine without hydrogenating the imidazole ring.

Retrosynthetic Pathway

The following logic map illustrates the disconnection strategy:

Retrosynthesis Target Target: 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine NitroInt Intermediate: 4-[2-(1H-imidazol-1-yl)ethoxy]-1-nitrobenzene Target->NitroInt Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Reagents Precursors: 4-Nitrophenol + 1-(2-Chloroethyl)-1H-imidazole HCl NitroInt->Reagents O-Alkylation (K2CO3/DMF)

Caption: Retrosynthetic disconnection showing the conversion of commercially available precursors to the target aniline via a nitro intermediate.

Reagent Selection & Critical Parameters

Step 1: O-Alkylation (Ether Formation)

Reaction: 4-Nitrophenol + 1-(2-Chloroethyl)-1H-imidazole HCl


 Nitro Intermediate
ReagentRoleCritical AttributeSelection Rationale
4-Nitrophenol NucleophilePurity >99%The phenoxide anion is generated in situ.
1-(2-Chloroethyl)-1H-imidazole HCl ElectrophileSalt FormThe HCl salt is stable. The free base can polymerize; release it in situ.
Potassium Carbonate (K₂CO₃) BaseAnhydrous, PowderStrong enough to deprotonate phenol (pKa ~7.15) but mild enough to prevent imidazole degradation.
Potassium Iodide (KI) CatalystFinkelsteinOptional but recommended. Converts alkyl chloride to more reactive alkyl iodide in situ.
DMF (N,N-Dimethylformamide) SolventAnhydrousHigh dielectric constant promotes SN2 reaction; dissolves polar salts.
Step 2: Nitro Reduction

Reaction: Nitro Intermediate


 Target Aniline
ReagentRoleSelection Rationale
Pd/C (10% Palladium on Carbon) CatalystStandard for clean nitro-to-amine reduction. High turnover frequency.
Hydrogen (H₂) ReductantCleanest reductant; leaves only water as byproduct.
Methanol (MeOH) SolventExcellent solubility for the nitro intermediate and product; easy workup.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]-1-nitrobenzene

Safety Note: DMF is hepatotoxic and readily absorbed through skin. 4-Nitrophenol is toxic. Work in a fume hood.

  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Connect to a nitrogen or argon line to maintain an inert atmosphere.

  • Reagent Addition:

    • Add 4-Nitrophenol (2.78 g, 20.0 mmol) and Potassium Carbonate (anhydrous, 8.29 g, 60.0 mmol) to the flask.

    • Add DMF (40 mL) and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange as the phenoxide forms.

    • Add 1-(2-Chloroethyl)-1H-imidazole Hydrochloride (3.68 g, 22.0 mmol) and Potassium Iodide (0.33 g, 2.0 mmol).

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (Rf ~0.4) should disappear, and a new spot (Rf ~0.2, imidazole is polar) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (200 mL). The product may precipitate as a solid.[1]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[2] Extract with Ethyl Acetate (3 x 50 mL).[3] Wash combined organics with 5% LiCl solution (to remove DMF), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 75–85% (Yellow solid).

Protocol B: Reduction to 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Safety Note: Dry Pd/C is pyrophoric. Keep wet with solvent. Hydrogen gas is flammable.

  • Preparation:

    • In a hydrogenation flask (or heavy-walled pressure bottle), dissolve the Nitro Intermediate (2.33 g, 10.0 mmol) from Step 1 in Methanol (50 mL).

  • Catalyst Addition:

    • Carefully add 10% Pd/C (230 mg, 10 wt% loading) under a stream of nitrogen.

  • Hydrogenation:

    • Purge the vessel with nitrogen (3x), then with hydrogen (3x).

    • Stir under a Hydrogen Balloon (1 atm) at room temperature for 4–6 hours .

    • Monitoring: The yellow color of the nitro compound will fade to colorless or pale brown. TLC will show a significant polarity shift (amine is more polar/streaks on silica).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Purification (if necessary):

    • Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH 9:1).

  • Yield Expectation: 85–95% (Off-white to pale brown solid).

Quality Control & Characterization

Verify the identity of the final product using the following parameters.

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) δ 7.65 (s, 1H, Imidazole-H2), δ 7.20 (s, 1H, Imidazole-H5), δ 6.90 (s, 1H, Imidazole-H4), δ 6.65 (d, 2H, Ar-H ortho to ether), δ 6.50 (d, 2H, Ar-H ortho to amine), δ 4.65 (s, 2H, -NH₂), δ 4.30 (t, 2H, -OCH₂-), δ 4.05 (t, 2H, -NCH₂-).[4]
HPLC Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient: 5% to 95% ACN. Purity should be >98%.
Mass Spectrometry ESI+: [M+H]⁺ = 204.1
Appearance Off-white to pale beige crystalline powder. Oxidizes (darkens) upon prolonged air exposure.

References

  • Synthesis of Nitro-Imidazole Precursors
  • General Imidazole Alkylation Protocols

    • Shelke, K. F., et al. "An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid." Der Pharma Chemica, 2012. Retrieved from [Link]

  • Nitro Reduction Methodologies
  • Analogous Ether Synthesis (Phenol + Chloroethyl-imidazole)

    • Organic Syntheses.[5][6] 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

Sources

Application Note: Proton NMR Interpretation of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (CAS: 1193389-07-9), often referred to as 4-(2-(imidazol-1-yl)ethoxy)aniline, represents a critical "linker" scaffold in medicinal chemistry. It fuses a polar, basic imidazole tail (common in antifungal and enzyme-inhibitor pharmacophores) with a reactive aniline head, separated by an ethyleneoxy bridge.

Accurate NMR interpretation of this molecule is frequently complicated by three factors:

  • The "Triplet Pair" Ambiguity: The ethylene bridge protons (

    
    ) often appear as two distinct triplets with similar chemical shifts, leading to assignment errors.
    
  • Exchangeable Protons: The aniline

    
     signal is highly solvent-dependent and can be lost due to proton exchange.
    
  • Imidazole Tautomerism/Protonation: The chemical shifts of the imidazole ring are sensitive to pH and salt formation (e.g., hydrochloride vs. free base).

This Application Note provides a definitive protocol for the sample preparation, acquisition, and step-by-step spectral assignment of this compound, designed to ensure data integrity in drug development pipelines.

Standardized Solvation Protocol

To ensure reproducibility and visibility of the amine protons, DMSO-d6 is the required solvent. Chloroform-d (


) is not recommended  due to potential solubility issues with the imidazole moiety and the broadening of the 

signal caused by rapid exchange.
Experimental Workflow

The following Graphviz diagram outlines the critical path for sample preparation to minimize water interference and ensure sharp lineshape.

SamplePrep cluster_QC Quality Check Start Start: Solid Sample Weigh Weigh 5-10 mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Ampoule/Dry) Weigh->Solvent Avoid humidity Mix Vortex & Sonicate (Ensure Clear Soln) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Acq Acquire 1H NMR (ns=16, d1=2s) Tube->Acq Check Check TMS/Residual Peak (DMSO: 2.50 ppm) Acq->Check

Figure 1: Optimized sample preparation workflow for polar aniline-imidazole derivatives.

Spectral Analysis & Assignment Logic

The proton NMR spectrum of this compound can be divided into four distinct "Zones." The assignments below are based on a standard 300-500 MHz acquisition in DMSO-d6.

Zone 1: The Imidazole Heterocycle (Downfield)

The imidazole ring contains three aromatic protons. The proton at position 2 (between the two nitrogens) is the most deshielded due to the electronegative environment of both nitrogen atoms.

  • H-2 (N-CH-N): Singlet,

    
     ppm.[1]
    
  • H-4 / H-5: Two singlets or weak doublets,

    
     ppm.
    
    • Note: If the sample is a hydrochloride salt, these peaks will shift downfield significantly due to the positive charge on the ring.

Zone 2: The Aniline Ring (Aromatic Region)

The para-substituted benzene ring displays a classic


 pattern, appearing as two "roofed" doublets.
  • Ortho to Alkoxy (H-3/H-5): Doublet,

    
     ppm.[2] These are deshielded by the ether oxygen but less so than the imidazole protons.
    
  • Ortho to Amine (H-2/H-6): Doublet,

    
     ppm. These are chemically shifted upfield  (shielded) due to the strong electron-donating resonance effect of the 
    
    
    
    group.
Zone 3: The Ethylene Linker (The "Triplet Pair")

This is the most critical region for confirming the linker connectivity. We observe two triplets between 4.0 and 4.5 ppm.[3]

  • Assignment Logic: The methylene group attached to the imidazole nitrogen (

    
    ) is typically more deshielded than the methylene attached to the phenoxy oxygen (
    
    
    
    ) in this specific scaffold [1].
  • 
    :  Triplet, 
    
    
    
    ppm.
  • 
    :  Triplet, 
    
    
    
    ppm.
Zone 4: Exchangeable Protons
  • 
    :  Broad singlet, 
    
    
    
    ppm (in DMSO-d6).
    • Validation: Add one drop of

      
       to the tube and shake. This peak will disappear, confirming it is an exchangeable amine proton.
      

Summary Data Table

FragmentProton LabelMultiplicityApprox.[4][5][6][7][8] Shift (

, ppm)
IntegrationMechanistic Cause
Imidazole H-2 (N-CH-N)Singlet (s)7.60 – 7.801HMax.[2] Deshielding (2x N)
Imidazole H-4, H-5Singlet/Doublet6.90 – 7.302HHeteroaromatic Ring Current
Benzene Ar-H (Ortho to O)Doublet (d)6.70 – 6.802HInductive w/drawal by Oxygen
Benzene Ar-H (Ortho to N)Doublet (d)~ 6.502HResonance Donation by

Amine

Broad Singlet4.50 – 5.002HH-Bonding (Solvent Dependent)
Linker

Triplet (t)4.30 – 4.452H

-Heteroatom (Imidazole N)
Linker

Triplet (t)4.10 – 4.202H

-Heteroatom (Ether O)

Advanced Validation: Distinguishing the Linker Triplets

If the two triplets in Zone 3 are overlapping or ambiguous, use the following logic tree to validate the assignment using 2D NMR (HMBC/HSQC).

LinkerLogic Root Ambiguous Triplets (4.1 - 4.5 ppm) Step1 Run 1H-13C HMBC Root->Step1 Decision Check Correlation to Quaternary Carbons Step1->Decision ResultA Correlates to ~150-160 ppm (Phenoxy Carbon) Decision->ResultA Peak A ResultB Correlates to ~137 ppm (Imidazole C-2) Decision->ResultB Peak B ConclusionA This is O-CH2 (Upfield Triplet) ResultA->ConclusionA ConclusionB This is N-CH2 (Downfield Triplet) ResultB->ConclusionB

Figure 2: Logic flow for definitive assignment of the ethylene linker protons using Heteronuclear Multiple Bond Correlation (HMBC).

Causality & Mechanism

The assignment of the N-methylene group (


) being downfield of the O-methylene  (

) is consistent with literature on N-substituted imidazoles [1]. Although oxygen is more electronegative than nitrogen, the imidazole ring is an electron-deficient aromatic system that exerts a stronger deshielding cone effect and inductive withdrawal on the

-protons compared to the phenoxy ether linkage [2].

References

  • National Institutes of Health (NIH) / NCBI. (2011). Crystal structure of 4-(2-(2-(2-(2-nitro-1H-imidazol-1-yl) ethoxy)-ethoxy)ethoxy)benzaldehyde. PMC3050368. Link

    • Relevance: Provides specific chemical shift data for N-ethyl-imidazole vs O-ethyl fragments in similar structural analogs, confirming the N-CH2 downfield shift.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9]

    • Relevance: Authoritative source for general chemical shift additivity rules and heteroarom
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3256 (Aniline derivatives).Link

    • Relevance: Reference data for the base aniline AA'BB' splitting p

Sources

Process Development & Scale-Up Guide: Synthesis of 4-(2-(1H-imidazol-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable industrial synthesis of 4-(2-(1H-imidazol-1-yl)ethoxy)aniline (CAS: 133405-36-8 / 1193389-07-9 as HCl), a critical intermediate in the manufacturing of Tyrosine Kinase Inhibitors (TKIs) and mixed-mode chromatographic ligands.[1][2]

The protocol moves beyond bench-scale medicinal chemistry, focusing on Process Mass Intensity (PMI) , impurity control (ICH M7) , and thermal safety .[1][2] The route utilizes a convergent Nucleophilic Aromatic Substitution (


) followed by a catalytic hydrogenation, selected for its high atom economy and avoidance of genotoxic alkylating agents in the final steps.

Retrosynthetic Strategy & Route Selection

Route Evaluation

Three potential routes were evaluated for industrial viability.

  • Route A (Selected):

    
     of 4-fluoronitrobenzene with 2-(1H-imidazol-1-yl)ethanol.[1][2]
    
    • Pros: Convergent; high yield (>85%); avoids bis-alkylation; 4-fluoronitrobenzene is highly reactive, allowing milder conditions than the chloro-analog.[1][2]

    • Cons: Fluorinated starting material is more expensive than chlorinated, but the yield/purity offset justifies the cost for GMP intermediates.

  • Route B: Alkylation of 4-nitrophenol with 1-(2-chloroethyl)imidazole.[1][2]

    • Pros: Cheap starting materials.[1]

    • Cons: 1-(2-chloroethyl)imidazole is a nitrogen mustard analog (potential mutagenic concern) and unstable as a free base (polymerizes).[1][2] Handling this at scale poses significant EHS risks.[1]

  • Route C: Mitsunobu coupling.[1][2]

    • Cons: Poor atom economy; generation of triphenylphosphine oxide waste makes it unsuitable for multi-kilogram scale.[2]

Selected Process Flow

The selected route (Route A) minimizes genotoxic impurity (GTI) risks by introducing the aniline functionality only in the final step via hydrogenation.[2]

G SM1 2-(1H-imidazol-1-yl)ethanol Step1 Step 1: SNAr Coupling (KOH, DMSO, 45°C) SM1->Step1 SM2 4-Fluoronitrobenzene SM2->Step1 Int1 Intermediate 1: 4-(2-(imidazol-1-yl)ethoxy) -1-nitrobenzene Step1->Int1 >90% Yield Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Int1->Step2 Prod Target Product: 4-(2-(1H-imidazol-1-yl)ethoxy)aniline Step2->Prod Reduction

Figure 1: Convergent synthesis workflow designed for scale-up.

Detailed Experimental Protocols

Step 1: Etherification via

Reaction: 4-Fluoronitrobenzene + 2-(1H-imidazol-1-yl)ethanol


 Nitro Intermediate[1][2]
Critical Process Parameters (CPPs)
ParameterSet PointCriticalityRationale
Temperature 40–50 °CHigh>60°C increases impurity profile (dimerization); <30°C stalls reaction.[1][2]
Water Content <0.5%MediumWater competes with the alkoxide, consuming 4-FNB to form 4-nitrophenol (difficult to purge).[1][2]
Stoichiometry 1.05 eq AlcoholHighSlight excess of alcohol ensures complete consumption of the genotoxic 4-FNB.[1]
Protocol (1.0 kg Scale Basis)
  • Preparation of Alkoxide:

    • To a clean, dry 10 L reactor (Hastelloy or Glass-lined), charge DMSO (5.0 L) .

    • Charge 2-(1H-imidazol-1-yl)ethanol (800 g, 7.13 mol) . Stir until dissolved.

    • Add Powdered KOH (800 g, ~2.0 eq) in portions, maintaining internal temperature <30°C.

    • Note: The mixture will become a slurry. Agitate for 30 mins to ensure alkoxide formation.

  • Coupling:

    • Charge 4-Fluoronitrobenzene (955 g, 6.77 mol) slowly via addition funnel over 60 minutes.

    • Exotherm Alert: The reaction is exothermic.[3][4] Control addition rate to maintain

      
      .
      
    • After addition, heat to 45–50°C and hold for 4–6 hours.

  • IPC (In-Process Control):

    • Sample for HPLC.[1] Target: <0.5% 4-Fluoronitrobenzene remaining.[1][2]

  • Quench & Workup:

    • Cool to 20°C. Slowly add Water (10 L) to precipitate the product.

    • Stir the slurry at 5–10°C for 2 hours.

    • Filter the yellow solid. Wash with water (2 x 2 L) to remove residual DMSO and KOH.[1]

    • Dry in a vacuum oven at 50°C.

    • Expected Yield: ~1.45 kg (92%).

    • Purity: >98% (HPLC).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Reaction: Nitro Intermediate +




Aniline Product[1][2]
Safety: Thermal Hazards of Nitro Reduction

Hydrogenation of nitroarenes is highly exothermic (~500 kJ/mol).[2] A specific hazard is the accumulation of hydroxylamine intermediates , which are thermally unstable.[5]

Safety Start Hydrogenation Safety Logic Check1 Is Catalyst Loading Sufficient? Start->Check1 Risk1 RISK: Hydroxylamine Accumulation (Thermal Runaway Potential) Check1->Risk1 No (<1% loading) Safe Safe Operation: Rapid conversion of intermediate Check1->Safe Yes (5-10% loading)

Figure 2: Safety logic for preventing hydroxylamine accumulation.

Protocol
  • Reactor Loading:

    • In a 10 L Autoclave (High Pressure), charge Methanol (7.0 L) .

    • Add Nitro Intermediate from Step 1 (1.0 kg) .

    • Inerting: Purge vessel with Nitrogen (3 cycles).[1]

    • Add 5% Pd/C (50% water wet) catalyst (50 g dry weight basis).[1] Handling: Keep catalyst wet to prevent pyrophoric ignition.[1][3][6]

  • Hydrogenation:

    • Pressurize with Hydrogen to 3–5 bar .

    • Heat to 40°C . Stirring rate must be high (>800 rpm) to ensure mass transfer (gas-liquid-solid).

    • Monitor

      
       uptake. Reaction is complete when uptake ceases.[1]
      
  • Filtration:

    • Filter warm through a Celite pad or Sparkler filter to remove Pd/C.

    • Safety: The spent catalyst is pyrophoric.[6] Immediately submerge in water.[1]

  • Isolation (as Hydrochloride Salt):

    • Note: The free base aniline is oxidation-sensitive.[1][2] Isolation as HCl salt is recommended for storage.[1]

    • Cool filtrate to 10°C.[1]

    • Add Conc. HCl (1.1 eq) or HCl in isopropanol slowly.

    • Distill off Methanol/solvent swap to Isopropanol if necessary to drive crystallization.[1]

    • Filter the white/off-white solid.[1]

    • Expected Yield: ~0.9 kg.

Analytical Quality Control

For pharmaceutical applications, strict control of impurities is required.

AttributeMethodSpecification LimitJustification
Assay HPLC (UV 254nm)>98.5% w/wStandard for intermediates.
4-Fluoronitrobenzene GC-MS / HPLC<10 ppmPotential mutagen (ICH M7 Class 3).[1][2]
Palladium ICP-MS<20 ppmHeavy metal carryover.[1][2]
Water Karl Fischer<1.0%Hygroscopicity control.[1]

References & Authority

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics. The mechanism and kinetics of

      
       reactions with halo-nitrobenzenes.
      
    • BenchChem Application Note: (General procedure validation).[1][2]

  • Hydrogenation Safety:

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Definitive text on nitro reduction calorimetry).

    • Mettler Toledo Application Note:.[1][2]

  • Impurity Control (ICH M7):

    • International Council for Harmonisation (ICH).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. .[1]

  • Product Characterization:

    • Shi, Q. H., et al. (2009). Journal of Chromatography A. "4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography." (Validates the utility and structure of the target molecule).

Disclaimer: This protocol is for research and development purposes. Scale-up to GMP manufacturing requires full safety calorimetry (DSC/ARC) and validation in the specific facility equipment.[1]

Sources

Application Note: Optimized TLC Conditions for Imidazole Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Imidazole aniline intermediates represent a critical structural motif in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and antifungal agents. However, these molecules present a "perfect storm" for chromatographic difficulty:

  • Amphoteric Nature: The imidazole ring (pKa ~6.9) acts as a base, while the aniline (pKa ~4.6) is a weak base/nucleophile.

  • Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanol groups (

    
    ) on standard silica plates, leading to severe tailing (streaking) and poor resolution (
    
    
    
    instability).
  • Oxidative Instability: Electron-rich anilines are prone to oxidation on silica, often turning spots brown/pink before visualization.

This guide provides a field-proven protocol to overcome these challenges, utilizing a "Triangulated Optimization" strategy to achieve sharp, reproducible separation.

The Chemist’s Perspective: Why Standard Conditions Fail

Standard Normal Phase (NP) conditions (Hexane/EtOAc) rarely work for these intermediates because the compounds are too polar and stick to the baseline (


). Switching to pure MeOH/DCM often results in "cometing" spots due to unsuppressed ionization.
Mechanism of Tailing

The protonated imidazole nitrogen hydrogen-bonds with the deprotonated silanol (


) on the stationary phase. To fix this, we must introduce a Sacrificial Base  (Ammonia or Triethylamine) into the mobile phase to competitively bind the silanols.

Silanol_Interaction Silica Acidic Silanol (Si-OH) Imidazole Imidazole Intermediate Silica->Imidazole Strong H-Bonding Result_Bad Tailing / Streaking Imidazole->Result_Bad Without Modifier Base Modifier (NH4OH/TEA) Base->Silica Competitive Binding Result_Good Sharp Spot (High Rf) Base->Result_Good With Modifier

Figure 1: Mechanism of amine tailing and the corrective action of basic modifiers.[1]

Mobile Phase Optimization Protocols

Protocol A: The "Magic Mixture" (Primary Screen)

This is the industry-standard starting point for polar, basic heterocycles. The presence of Ammonium Hydroxide (


) is superior to Triethylamine (TEA) for preparative purposes as it is easier to remove post-column.

Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq) Ratio: 90 : 10 : 1 (v/v/v)

ComponentRoleAdjustment Logic
DCM Weak Solvent (Carrier)Decrease to 80% if compound stays at baseline.
MeOH Strong Solvent (Eluent)Increase to 15-20% for highly polar intermediates.
NH4OH Modifier (Silanol Blocker)Keep constant at 1%. Excess causes phase separation (cloudiness).

Preparation Step:

  • Mix DCM and MeOH first.

  • Add

    
     dropwise while stirring.
    
  • Critical: Shake the developing chamber vigorously with the solvent inside to saturate the headspace with ammonia vapor. This "pre-basifies" the dry plate before the solvent front even rises.

Protocol B: The "Green" Alternative (Toluene System)

For compounds where DCM fails to separate isomers (regioisomers of imidazole substitution), a Toluene-based system often provides different selectivity (


 interactions).

Solvent System: Toluene : Chloroform : Methanol Ratio: 3 : 2 : 0.6 (v/v/v) [1][2]

Note: If tailing persists, pre-wash the TLC plate by running it in a chamber with 5% TEA in MeOH, then dry it before spotting your sample.

Protocol C: Troubleshooting Highly Polar/Zwitterionic Species

If the intermediate contains a carboxylic acid or highly polar group alongside the imidazole: Solvent System: n-Butanol : Acetic Acid : Water (BAW) Ratio: 4 : 1 : 1 Warning: This requires hours to run and is very hard to dry. Use only as a last resort.

Visualization Techniques (Staining)

Imidazole anilines are UV active, but chemical staining is required to confirm the functional groups and check for decomposition.

Workflow Logic

Visualization_Workflow Start Dry Plate Thoroughly (Remove NH4OH/TEA) UV UV 254 nm (Mark Aromatic Spots) Start->UV Decision Specific ID Required? UV->Decision Pauly Pauly's Reagent (Specific for Imidazole/Histidine) Decision->Pauly Confirm Imidazole Ninhydrin Ninhydrin Stain (Specific for Primary Aniline) Decision->Ninhydrin Confirm Aniline Iodine Iodine Chamber (General Lipophilic) Decision->Iodine General Check

Figure 2: Decision tree for selecting the appropriate visualization method.

Specific Staining Protocols
1. Pauly’s Reagent (The "Gold Standard" for Imidazoles) [2]

This diazo-coupling reaction turns imidazoles and phenols bright red/orange.

  • Reagent A: 0.5% Sulfanilic acid in 10% HCl.

  • Reagent B: 5% Sodium Nitrite (

    
    ) in water.
    
  • Reagent C: 10% Sodium Carbonate (

    
    ) in water.
    
  • Procedure:

    • Mix equal volumes of A and B (generates diazonium salt in situ).

    • Spray plate.[3][4]

    • Immediately spray with Reagent C (alkaline coupling).

    • Result: Imidazole spots turn cherry red or orange.

2. Ninhydrin (For Primary Anilines)
  • Reagent: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

  • Procedure: Dip/Spray and heat at 110°C.[5]

  • Result: Primary amines/anilines turn pink/purple. Tertiary imidazoles will NOT stain, allowing differentiation between starting material (aniline) and product (if aniline is consumed).

Summary Data Table: Rf Value Expectations

The following table summarizes expected shifts in Retention Factor (


) for a hypothetical imidazole-aniline intermediate (Mol Wt ~300).
Solvent SystemModifierRf ValueObservation
100% DCMNone0.00Compound stuck at baseline.
5% MeOH / 95% DCMNone0.05 - 0.15Severe tailing/streaking.
10% MeOH / 90% DCM 1% NH4OH 0.45 Optimal. Sharp, round spot.
50% EtOAc / 50% HexNone0.00Too non-polar.
Toluene:CHCl3:MeOH (3:2:0.6)None0.55Good alternative separation profile.

References

  • Cakar, M., Popović, G., & Agbaba, D. (2005).[6] High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives. Journal of AOAC International, 88(5), 1544-1548.[6]

  • Microbe Notes. (2022). Pauly’s Test- Definition, Principle, Procedure, Result, Uses.[7]

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Macherey-Nagel. TLC Visualization Reagents Guide.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Yield Optimization Topic: Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary

This guide addresses yield attrition in the synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline (Target). The synthesis typically proceeds via a three-step linear sequence starting from 4-nitrophenol. High-yield failure points are most common in the O-alkylation selectivity (Step 1) and the catalytic reduction (Step 3) due to the poisoning effect of the imidazole moiety.

Module 1: The Ether Linkage (Step 1)

Objective: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene. Core Challenge: Preventing the formation of the "Bis-Ether" Dimer (1,2-bis(4-nitrophenoxy)ethane).

User Question:

"I am getting a large amount of insoluble solid in my first step, and my yield of the bromo-intermediate is below 40%. What is happening?"

Technical Diagnosis:

You are likely experiencing competitive dimerization . The phenoxide anion is a potent nucleophile. If the concentration of 1,2-dibromoethane is too low, the newly formed mono-alkylated product acts as an electrophile for a second phenoxide molecule, creating the bis-ether dimer.[1]

Optimization Protocol:

To force the reaction toward the mono-substituted product, you must violate stoichiometry in favor of the electrophile.

ParameterStandard ProtocolHigh-Yield Protocol Rationale
Stoichiometry 1.0 - 1.2 eq Dibromide3.0 - 5.0 eq Dibromide Statistical probability favors attacking free dibromide over the product.
Addition Mode Mix all at onceReverse Addition Add Phenoxide dropwise into the refluxing Dibromide solution.
Solvent AcetoneAcetonitrile (MeCN) Higher boiling point (

C) drives kinetics without the pressure vessels needed for acetone.

Self-Validating Checkpoint:

  • TLC Monitoring: The Bis-ether dimer is highly non-polar and will travel near the solvent front (High

    
    ) in Hexane/EtOAc (7:3). The desired mono-bromide product will have an intermediate 
    
    
    
    . If you see a major spot at
    
    
    , you have dimerized.[1]

Module 2: The Imidazole Coupling (Step 2)

Objective: Synthesis of 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazole. Core Challenge: Incomplete conversion and removal of excess imidazole.

User Question:

"The reaction stalls at 80% conversion. Adding more imidazole doesn't help, and the workup is a mess of emulsions."[1]

Technical Diagnosis:

The reaction is an


 substitution.[2][3] If it stalls, the leaving group (Bromide) might be inhibited by salt formation, or the base strength is insufficient to deprotonate the imidazole completely (

).[1]
Optimization Protocol:
  • Base Switch: Switch from

    
     to NaH (Sodium Hydride)  or KOtBu  in dry DMF. The imidazolyl anion is a far superior nucleophile than neutral imidazole.
    
  • Catalysis: Add 10 mol% NaI (Sodium Iodide) . This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[1]

Purification Hack (The "Acid Wash"): Since the product is basic (imidazole) and the starting material is neutral (nitro-bromide), use acid-base extraction:

  • Dissolve crude in EtOAc.

  • Extract with 1M HCl . The product moves to the aqueous layer (protonated); impurities stay in organic.

  • Basify aqueous layer with NaOH to pH 10.

  • Extract product back into EtOAc.[4] Yield recovery >90% pure.

Module 3: The Nitro Reduction (Step 3)

Objective: Reduction to 4-[2-(1H-imidazol-1-yl)ethoxy]aniline.[5] Core Challenge: Catalyst poisoning and incomplete reduction.

User Question:

"My hydrogenation (H2/Pd-C) is extremely slow. It takes 48 hours to finish, or stops completely."

Technical Diagnosis:

The imidazole ring contains a basic nitrogen (N3) with a lone pair that coordinates strongly to Palladium surfaces, effectively "poisoning" the catalyst.[1] Standard neutral hydrogenation conditions often fail here.

High-Yield Protocol: Iron-Mediated Reduction (The Bechamp Alternative)

Avoid noble metals entirely to bypass the poisoning issue.

  • Reagents: Iron Powder (Fe, 5 eq), Ammonium Chloride (

    
    , 5 eq).[1]
    
  • Solvent: Ethanol/Water (4:1).

  • Temp: Reflux (

    
    C).
    
  • Procedure:

    • Suspend Nitro compound in EtOH/Water.

    • Add Fe and

      
      .
      
    • Reflux vigorously for 2-4 hours.

    • Critical Workup: Filter hot through Celite. The iron sludge traps product; wash the Celite cake with hot methanol to recover absorbed aniline.

Alternative (If Hydrogenation is mandatory): Perform the hydrogenation in acidic media (e.g., MeOH with 1.5 eq HCl).[1] Protonating the imidazole nitrogen prevents it from binding to the Palladium catalyst.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and impurity pathways.

SynthesisWorkflow Start 4-Nitrophenol Step1 Step 1: Ether Synthesis (1,2-dibromoethane) Start->Step1 Decision1 Stoichiometry Check (< 3 eq Dibromide?) Step1->Decision1 Impurity1 RISK: Bis-Ether Dimer (Insoluble Solid) Decision1->Impurity1 Yes (Low Conc.) Inter1 Intermediate 1: 1-(2-bromoethoxy)-4-nitrobenzene Decision1->Inter1 No (High Conc.) Step2 Step 2: Imidazole Coupling (Base: NaH/DMF + NaI cat.) Inter1->Step2 Inter2 Intermediate 2: Nitro-Imidazole Step2->Inter2 Step3 Step 3: Reduction Inter2->Step3 Decision2 Catalyst Choice Step3->Decision2 PathA Pd/C (Neutral pH) Decision2->PathA PathB Fe/NH4Cl (Reflux) OR Pd/C (Acidic) Decision2->PathB Fail Stalled Reaction (Catalyst Poisoning) PathA->Fail Imidazole binds Pd Target TARGET: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline PathB->Target High Yield

Caption: Optimization logic flow for CAS 1193389-07-9 synthesis, highlighting the critical stoichiometry check in Step 1 and catalyst selection in Step 3.

References

  • ResearchGate. (2022).[6] Discussion: How to increase yield in Williamson ether reaction?[Link]

  • LibreTexts. (2020).[7] 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

Sources

identifying common impurities in 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (CAS: 123520-05-8), a critical intermediate often used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Gefitinib.

Status: Active | Topic: Impurity Profiling & Troubleshooting | Tier: Level 3 Engineering

Module 1: The Synthetic Landscape & Impurity Origins

To identify impurities, one must first map the synthetic history. This molecule is typically synthesized via a Williamson ether synthesis followed by a nitro-group reduction.

Visualizing the Impurity Network

The following diagram maps the standard synthetic pathway and the specific branching points where common impurities (IMP-A through IMP-E) are generated.

ImpurityMap SM1 SM1: 4-Nitrophenol INTER Intermediate: Nitro-Ether Precursor SM1->INTER Base/DMF (Etherification) IMP_A IMP-A: Unreacted SM1 (Phenolic) SM1->IMP_A Residual SM2 SM2: 1-(2-chloroethyl)-1H-imidazole SM2->INTER IMP_B IMP-B: Hydrolysis Product 2-(1H-imidazol-1-yl)ethanol SM2->IMP_B Hydrolysis (Moisture) PROD TARGET: 4-[2-(1H-imidazol-1-yl) ethoxy]benzenamine INTER->PROD H2/Pd-C or Fe/HCl (Reduction) IMP_C IMP-C: Unreacted Nitro (Incomplete Reduction) INTER->IMP_C Incomplete Rxn IMP_D IMP-D: Azoxy/Azo Dimers (Reduction Byproducts) INTER->IMP_D Coupling Side Rxn

Figure 1: Critical Control Points (CCPs) in the synthesis of the target benzenamine.

Module 2: Impurity Data Dashboard

Use this table to correlate your analytical data (HPLC/LC-MS) with specific chemical species.

CodeChemical NameOriginRelative Retention (RRT)*Mass (M+H)+Detection Cue
Target 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamineProduct1.00204.1Primary Peak
IMP-A 4-NitrophenolSM1 Residual~0.4 - 0.6140.0Yellow tint in solution; pH sensitive
IMP-B 2-(1H-imidazol-1-yl)ethanolSM2 Hydrolysis~0.2 (Fronting)113.1Poor UV absorbance; polar tailing
IMP-C 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazoleIntermediate~1.2 - 1.4234.1Strong UV absorption (Nitro group)
IMP-D 4,4'-bis[2-(1H-imidazol-1-yl)ethoxy]azobenzeneReduction Dimer~1.8 - 2.2403.4Highly colored (Orange/Red); late eluter
IMP-E 4-[2-(1H-imidazol-1-yl)ethoxy]-N-acetylanilineAcetylation~1.1246.1If acetic acid/anhydride used in workup

*RRT is estimated based on a standard C18 Reverse Phase method (pH 3.0 - 5.0).

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #404: "I see a persistent late-eluting orange band."

User Query: After the hydrogenation step, my product is off-white, but I see a small orange impurity on TLC and a late peak on HPLC. What is it?

Expert Resolution: This is a classic signature of Azo or Azoxy dimers (IMP-D) .

  • The Cause: During the reduction of the nitro group (IMP-C) to the amine (Target), the reaction passes through nitroso and hydroxylamine intermediates. If the reduction is too slow or the catalyst is poisoned, these intermediates couple to form colored azo-dimers.

  • The Fix:

    • Process: Increase catalyst loading (Pd/C) or hydrogen pressure. Ensure vigorous stirring to overcome mass transfer limitations.

    • Purification: These dimers are significantly more lipophilic than your amine product. A simple wash of the crude solid with cold ether or toluene often removes the dimer while leaving the polar amine product behind.

Ticket #405: "My HPLC peak for the product is tailing badly."

User Query: I am using a standard C18 column with Water/Acetonitrile, but the main peak is broad and tails. Is my column dead?

Expert Resolution: Your column is likely fine; the chemistry is the issue.

  • The Cause: The imidazole ring is a basic moiety (

    
    ).[1] On standard silica-based C18 columns, the protonated nitrogen interacts with residual silanols on the stationary phase, causing secondary retention (tailing).
    
  • The Fix:

    • Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to your mobile phase. This masks the silanols and improves peak shape.

    • pH Adjustment: Use a high-pH stable column (e.g., C18 Hybrid) and run the method at pH 9.5 (using Ammonium Bicarbonate). This keeps the imidazole deprotonated and reduces tailing.

Ticket #406: "Unknown peak at M+H 113."

User Query: I see a small peak at the solvent front with mass 113. It doesn't absorb well in UV.

Expert Resolution: This is IMP-B (2-(1H-imidazol-1-yl)ethanol) .

  • The Cause: This comes from the hydrolysis of your starting material, 1-(2-chloroethyl)imidazole. If your reaction mixture contained moisture during the etherification step (coupling with nitrophenol), the chloride was displaced by water instead of the phenol.

  • The Fix: Dry your solvents (DMF/DMSO) and reagents strictly before the coupling step. This impurity is very water-soluble; an aqueous workup at basic pH usually washes it away effectively.

Module 4: Validated Analytical Protocol

To definitively confirm these impurities, do not rely solely on retention time.[1] Use this Self-Validating Spiking Protocol .

HPLC Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Flow: 1.0 mL/min.

  • Detection: 254 nm (General) and 290 nm (Specific for Nitro-precursor).

Spiking Experiment (The "Truth" Test)
  • Control: Inject your isolated product (1 mg/mL).

  • Spike 1 (Precursor): Add 5% w/w of the Nitro-intermediate (IMP-C). Expectation: A distinct peak should appear at RRT ~1.3. If your "unknown" grows, it is the nitro precursor.

  • Spike 2 (Starting Material): Add 5% w/w 4-Nitrophenol. Expectation: A peak at RRT ~0.5.

  • Stress Test (Oxidation): Treat a small aliquot of product with 3%

    
     for 1 hour. Inject. Observation: New peaks corresponding to N-oxides (likely on the imidazole nitrogen) will appear. This differentiates process impurities from degradation products.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352005, 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine. Retrieved from [Link]

  • European Patent Office.Process for the preparation of quinazoline derivatives (Gefitinib Intermediates). Patent WO2004024703. (Describes the etherification and reduction chemistry relevant to this moiety).
  • Chromatography Forum (2013). RP HPLC method for Imidazole derivatives. Retrieved from [Link]

Sources

troubleshooting solubility issues with 4-(2-(1H-imidazol-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability Ticket ID: CHEM-SOL-42-IMDZ Support Level: Senior Application Scientist[1][2][3]

Core Technical Analysis: The "Amphiphilic Trap"

Before troubleshooting, you must understand why this molecule behaves poorly in solution. 4-(2-(1H-imidazol-1-yl)ethoxy)aniline is a "chemical chameleon" due to its two ionizable centers.

Physicochemical Profile[3][4][5][6][7][8][9][10]
  • Structure: Aniline (aromatic amine) linked via an ethoxy chain to an Imidazole ring.[1][3][4]

  • Ionization (pKa) - The Critical Factor:

    • Aniline Nitrogen: pKa ≈ 4.6 (Weakly basic).[1][3][4] At pH 7.4, it is neutral .[3]

    • Imidazole Nitrogen (N3): pKa ≈ 6.8–7.[1][3]0. At pH 7.4, it is primarily neutral (approx. 80% uncharged).[3]

  • The Trap: At physiological pH (7.4), both polar centers are largely uncharged.[2][3] The molecule loses its hydration shell and hydrophobic stacking interactions (pi-pi stacking of aniline/imidazole rings) dominate, leading to precipitation.[2][3]

Solvent SystemSolubility RatingPrimary Mechanism
Water (pH 7.0–7.4) 🔴 Poor Molecule is neutral and lipophilic.[1][2][3]
0.1 N HCl (pH < 2) 🟢 Excellent Di-protonation (Aniline + Imidazole) breaks aggregation.[1][2][3]
DMSO (Anhydrous) 🟢 Excellent Dipolar aprotic solvation disrupts stacking.[1][3]
DMSO (Wet) 🟡 Variable Water content acts as an anti-solvent.[1][3]
Ethanol/Methanol 🟡 Moderate Soluble, but concentration-dependent.[1][2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "My stock solution in DMSO is cloudy or has particulates."

Diagnosis: Hygroscopic Crash. DMSO is highly hygroscopic (absorbs water from air).[1][3] If your DMSO is "wet," the water acts as an anti-solvent, causing the neutral compound to crash out.[3]

The Fix:

  • Verify DMSO Quality: Use only anhydrous DMSO (stored over molecular sieves).[1][3]

  • Thermodynamic Assist:

    • Heat the vial to 40°C for 5–10 minutes.

    • Sonicate for 15 minutes (ultrasonic bath).

  • The "Acid Trick" (Last Resort): If the free base refuses to dissolve, add 1 equivalent of HCl (using 1M HCl in dioxane or aqueous) to the DMSO stock.[2][3] This protonates the imidazole, forcing solubility.[3]

Issue 2: "The compound precipitates immediately when I dilute it into PBS or Media."

Diagnosis: pH Shock. You likely prepared a stock in DMSO (or acid).[1][3] When you diluted it into PBS (pH 7.4), the buffering capacity of the PBS stripped the protons from the imidazole ring.[2][3] The molecule reverted to its neutral, hydrophobic state and aggregated.[3]

The Fix: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Aqueous buffer.[1][2][3] Use an intermediate co-solvent step.[3]

  • Step 1: Prepare 1000x Stock in DMSO.

  • Step 2: Dilute 1:10 into PEG-400 or Propylene Glycol (Intermediate Stock).[1][2][3]

  • Step 3: Dilute this mixture into your assay buffer.[1][3]

    • Why? The PEG/PG encapsulates the hydrophobic core, preventing immediate aggregation during the transition to water.[2][3]

Issue 3: "The solution turned brown/red overnight."

Diagnosis: Oxidative Degradation. Anilines are notoriously air-sensitive.[1][2][3] They oxidize to form azo-linkages, nitro-compounds, or polymers (similar to how an apple browns).[1][3] This oxidation often produces insoluble oligomers.[3]

The Fix:

  • Inert Storage: Store solid powder under Nitrogen or Argon.[1][3]

  • Fresh Prep: Never store dilute aqueous solutions. Prepare stocks immediately before use.

  • Antioxidants: If your assay permits, add 0.5 mM Ascorbic Acid or 1 mM DTT to the buffer.[3] This acts as a scavenger to protect the aniline amine.[3]

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your application.[3]

SolubilityTree Start Start: Solid Compound CheckSalt Is it HCl Salt or Free Base? Start->CheckSalt Salt HCl Salt CheckSalt->Salt Base Free Base CheckSalt->Base WaterSol Soluble in Water/PBS Salt->WaterSol Usually DMSO Dissolve in DMSO first Base->DMSO Required Dilution Dilution into Assay Media WaterSol->Dilution DMSO->Dilution Precip Precipitation Observed? Dilution->Precip NoPrecip Proceed to Assay Precip->NoPrecip No YesPrecip Apply 'Step-Down' Protocol (Use PEG-400) Precip->YesPrecip Yes

Caption: Decision tree for selecting the correct solubilization strategy based on salt form and observed precipitation.

Diagram 2: The pH-Solubility Mechanism

Understanding the protonation state is key to preventing "crashing out."[1][2][3]

Protonation pH2 pH < 4.0 (Acidic) State2 Di-Cationic (+2) Soluble pH2->State2 Aniline & Imidazole Protonated pH6 pH 5.0 - 6.5 (Mildly Acidic) State6 Mono-Cationic (+1) (Imidazole H+) Soluble pH6->State6 Imidazole Protonated pH7 pH > 7.0 (Physiological) State7 Neutral (0) Aggregates/Precipitates pH7->State7 Both Deprotonated

Caption: Protonation states of 4-(2-(1H-imidazol-1-yl)ethoxy)aniline across pH ranges. Solubility correlates directly with cationic charge.[1][2][3]

Standardized Experimental Protocol

Protocol: Preparation of 10 mM Stock for Biological Assay

Materials:

  • Compound (Free Base)[1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over sieves)[1][2]

  • Vortex mixer[1][3]

  • Sonicator bath[1][3]

Procedure:

  • Weighing: Weigh 2.03 mg of compound (MW ≈ 203.24 g/mol ).

    • Note: If using HCl salt, adjust weight for counter-ion (MW ≈ 239.7 g/mol ).[2][3]

  • Primary Solubilization: Add 1.0 mL Anhydrous DMSO .

  • Dispersion: Vortex vigorously for 30 seconds.

  • Clarification: Inspect visually. If particles remain, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 1 month max (due to aniline oxidation).[3]

Dilution for Assay (Example: 10 µM final):

  • Do NOT add 1 µL stock directly to 999 µL PBS.[1][3]

  • Intermediate Step: Add 1 µL Stock to 9 µL PBS (creates 1 mM, 10% DMSO). Mix rapidly.

  • Final Step: Add the 10 µL intermediate to 990 µL PBS.

    • Result: 10 µM compound, 0.1% DMSO.[3]

References

  • PubChem. (2025).[1][3] Compound Summary: 4-(1H-imidazol-1-yl)aniline Derivatives. National Library of Medicine.[3] [Link]

  • Williams, R. (2022).[3][5] pKa Data Compilation: Anilines and Imidazoles. Organic Chemistry Data. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms and Implications. [Link][2][3]

  • ResearchGate. (2015).[1][3] Solubility of Imidazoles in Organic Solvents. [Link]

Sources

thermal stability and degradation of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (also known as 4-[2-(1H-imidazol-1-yl)ethoxy]aniline). This document is designed for researchers and process chemists requiring "field-proven" insights into the thermal stability, degradation pathways, and handling of this specific intermediate.

Executive Summary: Stability Profile

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is a bifunctional intermediate containing a primary aromatic amine (aniline) and an imidazole ring linked by an ethyl ether chain. Its stability is governed by the high reactivity of the aniline group toward oxidation and the basicity of the imidazole ring.

Parameter Data / Limit Critical Insight
Melting Point 87–89 °C Solid-state transitions occur relatively low; avoid storage above 30°C to prevent sintering.
Thermal Limit ~150 °C (Short-term) Stable during synthesis (e.g., condensation reactions) up to 150°C for <2 hours under inert atmosphere.
Oxidation Sensitivity High The primary amine (-NH₂) is prone to rapid oxidation in air/light, leading to "browning" (azo/nitroso formation).
pH Sensitivity Moderate Stable in neutral/basic media. Acidic conditions solubilize the compound (protonation) but may catalyze ether hydrolysis under extreme heat.
Light Sensitivity High UV exposure accelerates aniline oxidation. Store in amber vials.
Part 1: Troubleshooting Guide (Q&A)

Q1: My white powder has turned a pale brown/pink color after 2 weeks of storage. Is it still usable?

  • Diagnosis: This is a classic sign of oxidative degradation of the aniline moiety. Aromatic amines are notorious for forming colored impurities (azo-dimers, quinone imines) even at trace levels (<0.1%) upon exposure to air or light.

  • Resolution:

    • Check Purity: Run an HPLC assay.[1] If purity is >98%, the color is likely due to trace surface oxidation and the bulk material may be usable for non-critical steps.

    • Purification: Recrystallize from ethanol/water or pass through a short silica plug (if applicable) to remove colored polar impurities.

    • Prevention: Store strictly under Argon/Nitrogen at 2–8°C in amber glass.

Q2: I observe a new impurity peak at RRT ~0.8 during HPLC analysis of my reaction mixture at 60°C.

  • Diagnosis: If the reaction is in an acidic medium or involves alkylating agents, you may be observing N-alkylation of the imidazole ring or dimerization of the aniline.

  • Resolution:

    • Check pH: Ensure the reaction pH is controlled. The imidazole nitrogen (pKa ~7) is nucleophilic.

    • Temperature Control: Reduce temperature. While the ether linkage is stable, the aniline nitrogen can react with solvents (e.g., acetone to form Schiff bases) or itself (oxidative coupling) at elevated temperatures.

Q3: The compound is not dissolving in my standard organic solvents (DCM, Ethyl Acetate).

  • Diagnosis: The molecule has a "push-pull" nature (basic imidazole, electron-rich aniline). It may be forming an internal salt or aggregate, or simply requires a polar protic solvent.[2]

  • Resolution:

    • Solvent Switch: Try Methanol or Ethanol . The presence of the imidazole ring often improves solubility in alcohols compared to non-polar chlorinated solvents.

    • Acidification: For aqueous processing, dissolve in dilute HCl (forms the hydrochloride salt) and then neutralize.

Q4: Can I sterilize this compound via autoclaving (121°C)?

  • Diagnosis: No. The melting point is ~87–89°C. Autoclaving will melt the solid, leading to potential degradation (oxidation, polymerization) in the liquid phase and physical form changes upon cooling.

  • Resolution: Use filtration sterilization (0.22 µm PES or PVDF membrane) of a solution form.

Part 2: Degradation Pathways & Mechanisms

The degradation of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is dominated by the aniline nitrogen and the imidazole ring . The ether linkage is the most robust part of the molecule.

1. Oxidative Degradation (Primary Pathway)

The electron-rich aniline group is susceptible to radical-mediated oxidation (ROS), especially under light (photo-oxidation).

  • Step 1: Formation of the Anilino Radical .

  • Step 2: Coupling to form Azo-dimers (colored) or oxidation to Nitroso/Nitro species.

  • Impact: Drastic color change, loss of potency, potential toxicity of degradation products.

2. Imidazole Ring Instability

While generally stable, the imidazole ring can undergo:

  • N-Oxidation: Under strong oxidizing conditions (e.g., peroxides), forming N-oxides.

  • Ring Opening (Bamberger-type): Rare, but possible under extreme acidic/thermal stress.

3. Ether Cleavage (Minor Pathway)

Requires harsh conditions (e.g., conc. HBr, HI, or Lewis acids >100°C).

  • Mechanism: Acid-catalyzed cleavage yielding 4-Aminophenol and 1-(2-Haloethyl)imidazole .

Visualized Degradation Pathways

DegradationPathways cluster_legend Legend Compound Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- Radical Anilino Radical (Intermediate) Compound->Radical Light/Air (O2) Salt HCl/Salt Form (Soluble/Stable) Compound->Salt Acid (HCl) Cleavage 4-Aminophenol + Imidazole Fragments Compound->Cleavage Strong Acid + Heat (>100°C) AzoDimer Azo Dimer (Colored Impurity) Radical->AzoDimer Dimerization Nitroso Nitroso/Nitro Derivatives Radical->Nitroso Further Oxidation key Blue: Parent | Red: Degradant | Green: Stable Form

Figure 1: Primary degradation and transformation pathways. Note that oxidation (Red) is the most common storage issue.

Part 3: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

Objective: To validate analytical methods and determine storage limits.

  • Preparation: Dissolve 10 mg of compound in 10 mL of Methanol/Water (50:50).

  • Conditions:

    • Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Add 1 mL 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Stress: Add 1 mL 3% H₂O₂. Store at RT for 2 hours. (Expect rapid degradation).

    • Thermal Stress (Solid): Heat solid sample at 80°C for 24 hours.

    • Photostability: Expose solid/solution to 1.2 million lux hours (ICH Q1B).

  • Analysis: Neutralize samples and analyze via HPLC (C18 column, Acetonitrile/Buffer gradient).

    • Success Criteria: Mass balance >90% (sum of parent + degradants).

Protocol B: Handling & Storage (Best Practices)

Objective: To prevent the "browning" effect.

  • Receiving: Upon receipt, inspect the container for seal integrity. The powder should be white to off-white .[1]

  • Aliquot: In a glovebox or under a nitrogen funnel, aliquot the bulk material into single-use amber vials.

  • Sealing: Cap under inert gas (Argon preferred over Nitrogen for heavier blanket). Parafilm is insufficient; use Teflon-lined caps.

  • Storage: Store at -20°C for long-term (>1 month) or 2–8°C for active use.

  • Re-testing: Perform a visual check and MP check every 6 months. (MP range narrowing indicates purity; widening indicates degradation).

References
  • Synthesis and Properties: 3,4,5-Substituted-4H-1,2,4-triazoles, their preparation and their use. Patent DE3926889A1. (Describes the synthesis of 1-[2-(4-Aminophenoxy)ethyl]imidazol, MP 87-89°C).

  • Aniline Degradation: Turhan, K., & Uzman, S. (2008). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. (Mechanistic insight into aniline oxidation pathways).

  • Imidazole Stability: Huang, Y., et al. (2019).[3] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (Detailed analysis of imidazole ring oxidation).

Sources

Technical Support: Optimization of Imidazole-Aniline Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IA-ETHER-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Reactions in Imidazole-Aniline Etherification

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely attempting to synthesize a pharmacophore containing an imidazole ring linked to an aniline moiety via an ether oxygen (


) .

This transformation is deceptively difficult because you are managing three competitive nucleophiles simultaneously:

  • Imidazole

    
    :  Highly nucleophilic (
    
    
    
    ).
  • Aniline

    
    :  Moderately nucleophilic, prone to oxidation.
    
  • Hydroxyl Group (

    
    ):  The desired nucleophile (on either ring), but often the least reactive without specific activation.
    

This guide provides troubleshooting for the two most common synthetic pathways: Nucleophilic Aromatic Substitution (


)  and Copper-Catalyzed Cross-Coupling (Ullmann-type) .
Diagnostic Decision Tree (Workflow Visualization)

Before proceeding, identify your specific failure mode using the logic flow below.

Etherification_Troubleshooting Start Identify Failure Mode Q1 Is the issue Regioselectivity? Start->Q1 N_Alk Problem: N-alkylation/arylation (Imidazole N reacted instead of O) Q1->N_Alk Yes Q2 Is the issue Chemoselectivity? Q1->Q2 No Sol1 Solution: N-Protection (Trityl/Boc) or Hard/Soft Acid Base Tuning N_Alk->Sol1 Amine_React Problem: Aniline NH2 reacted (C-N bond formed instead of C-O) Q2->Amine_React Yes Q3 Is the issue Decomposition? Q2->Q3 No Sol2 Solution: Use Nitrophenol Precursor or Acetamide Protection Amine_React->Sol2 Tarry Problem: Black Tar/Low Yield (Aniline Oxidation) Q3->Tarry Yes Sol3 Solution: Degassing + Antioxidant Additives (SnCl2) Tarry->Sol3

Caption: Diagnostic logic flow for identifying the root cause of side reactions in imidazole-aniline coupling.

Module A: The Regioselectivity Challenge (N- vs. O-Coupling)

The Issue: The imidazole nitrogen is an "ambient nucleophile." In basic conditions, the imidazole anion is generated. The charge is delocalized, but the nitrogen is generally softer and more nucleophilic than the oxygen of a hydroxy-imidazole or an external alcohol, leading to


-alkylation (undesired) rather than 

-alkylation.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection

or

The Cesium Effect: Large cations like

coordinate less tightly to the "hard" oxygen anion, making it more available ("naked") for reaction compared to the "soft" nitrogen. Silver salts (

) precipitate halides and favor

-alkylation via HSAB principles [1].
Protecting Groups Trityl (Trt) or SEM If the imidazole

is free, it will react. Protect the

position with a bulky Trityl group. This sterically hinders the nitrogen and forces reaction at the oxygen [2].
Solvent DMF or NMP Polar aprotic solvents solvate cations well, increasing the nucleophilicity of the alkoxide/phenoxide oxygen.

FAQ: Why not just use NaH?

  • Answer: Sodium Hydride is a strong base that generates a "tight ion pair." While effective for simple ethers, with imidazoles, the small

    
     can coordinate to the nitrogen lone pair, actually directing the electrophile to the nitrogen in some cases.
    
Module B: The Aniline Interference (Chemoselectivity)

The Issue: You want to form an ether bond (


), but the aniline nitrogen (

) attacks the electrophile first, forming a secondary amine (

).
Protocol: The "Nitro-Switch" Strategy

Do not use free anilines in direct coupling if possible. The amine is too competitive.

Step-by-Step Workflow:

  • Precursor Selection: Instead of 4-aminophenol, use 4-nitrophenol . The nitro group (

    
    ) is electron-withdrawing, making the phenoxide oxygen less nucleophilic but completely shutting down the nitrogen reactivity (since it's oxidized).
    
  • Coupling Reaction: React the Imidazole-Electrophile with 4-nitrophenol (using

    
     in DMF).
    
  • Reduction: Once the ether link is established, reduce the nitro group to the aniline using

    
     or Hydrogenation (
    
    
    
    ).

Alternative: Acetamide Protection If you must start with the aniline:

  • Protect

    
     as an acetamide (
    
    
    
    ) using Acetic Anhydride.
  • Perform the ether coupling.

  • Deprotect with mild base (

    
    ) [3].
    
Module C: Preventing Oxidation (The "Black Tar" Syndrome)

The Issue: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, turning reaction mixtures into intractable black tars (polyaniline-like species).

Prevention Checklist:

Validated Experimental Protocols
Scenario 1:

Coupling (Activated Halides)

Best for: Linking a Hydroxy-Aniline (protected) to a Halo-Imidazole (or vice versa) where the halide is activated by an electron-withdrawing group (EWG).

  • Reagents: 4-Nitrophenol (1.0 eq), 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde (Electrophile, 1.0 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (0.2 M).

  • Procedure:

    • Mix Nitrophenol and

      
       in DMF. Stir at RT for 30 min (Phenoxide formation).
      
    • Add the Chloro-imidazole.

    • Heat to 80°C for 4-6 hours. Monitor TLC.

    • Note: The aldehyde acts as the EWG to activate the chlorine.

  • Post-Reaction: Dilute with water, extract EtOAc. Reduce nitro group to obtain the aniline.

Scenario 2: Copper-Catalyzed Ullmann Coupling

Best for: Unactivated systems (e.g., simple Halo-imidazole + Aminophenol).

  • Catalyst System: CuI (10 mol%), 1,10-Phenanthroline (20 mol%) [4].

  • Base:

    
     (2.0 eq).
    
  • Conditions: Toluene or DMSO, 110°C, Sealed tube (Argon).

  • Critical Step: The ligand (Phenanthroline) is essential to stabilize the Copper species and promote

    
    -arylation over 
    
    
    
    -arylation.
References
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • BenchChem Technical Support. (2025). Enhancing Regioselectivity of Imidazole Substitution Reactions. Link

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1] Journal of the American Chemical Society, 131(1), 17423-17429. Link

  • Altman, R. A., & Buchwald, S. L. (2007).[2] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[2][3] Organic Letters, 9(4), 643–646.[2] Link

Disclaimer: These protocols are for research use only. Always consult your institution's safety guidelines regarding the handling of imidazoles and anilines.

Sources

optimizing pH conditions for extraction of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Extraction Optimization for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Welcome to the Application Support Center

Role: Senior Application Scientist Subject: pH Optimization & Troubleshooting for Imidazole-Aniline Derivatives Ticket ID: EXT-IMD-402[1]

Hello. I understand you are optimizing the extraction of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine . This molecule presents a classic "dual-base" challenge that often traps researchers into using standard neutral conditions, resulting in poor recovery.[1]

Below is a technical breakdown designed to correct the physicochemical environment for maximum recovery.

Part 1: The Physicochemical Trap (The "Why")

The most common failure mode with this molecule is assuming "neutral pH" (pH 7.0) yields the neutral species.[1] It does not.

Molecular Analysis: Your target molecule contains two ionizable basic centers:[1]

  • The Aniline Nitrogen: Weak base (

    
    ).[1] At pH 7, this is 
    
    
    
    neutral.[1][2]
  • The Imidazole Nitrogen (N-3): Moderate base (

    
    ).[1] At pH 7, this is roughly 50% protonated (cationic) .[1]
    

The Consequence: If you extract at pH 7.0, half of your product exists as a water-soluble imidazolium salt, which stays in the aqueous phase. To drive this molecule into an organic layer (DCM or EtOAc), you must suppress the ionization of the imidazole ring completely.

Visualizing the Species Distribution

SpeciesDistribution cluster_0 Extraction Window Acid pH < 4.0 (Dicationic Species) Neutral_Zone pH 5.0 - 6.5 (Monocationic Species) Acid->Neutral_Zone Aniline deprotonates (pKa ~4.6) Base pH > 9.0 (Neutral Species) Neutral_Zone->Base Imidazole deprotonates (pKa ~7.0)

Figure 1: Ionization states relative to pH.[1][3] Efficient organic extraction is only possible in the green zone (pH > 9.0).

Part 2: Troubleshooting & Optimization (Q&A)

Q1: What is the exact pH target for the aqueous phase before extraction?

Recommendation: Adjust the aqueous phase to pH 9.5 – 10.5 .

  • Reasoning: You need to be at least 2 pH units above the

    
     of the imidazole group (
    
    
    
    ) to ensure
    
    
    of the molecules are in the neutral, lipophilic state.
  • Reagent: Use Saturated Sodium Carbonate (

    
    , pH ~11) or 1M NaOH. Avoid Ammonia if possible, as it can form emulsions or complexes with metal impurities.[1]
    
Q2: I adjusted to pH 10, but I'm seeing an emulsion. How do I fix it?

Troubleshooting: Emulsions are common with amphiphilic molecules like this (polar imidazole head + lipophilic aniline tail).[1]

  • Increase Ionic Strength: Add solid NaCl to saturation (brine effect).[1] This drives the organic molecule out of the water layer ("salting out").

  • Filtration: Pass the biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic solid particulates.[1]

  • Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM) .[1] DCM is denser than water and often breaks emulsions better for nitrogen-heterocycles.[1]

Q3: Which organic solvent provides the best recovery?

Recommendation: Dichloromethane (DCM) or Chloroform .

  • Data Support: Imidazole derivatives often have higher solubility in chlorinated solvents compared to ethereal solvents (like Ether/MTBE) or esters (Ethyl Acetate) due to their polarizability.

  • Alternative: If you must avoid chlorinated solvents, use 2-MeTHF or Ethyl Acetate , but ensure the aqueous phase is fully saturated with NaCl.[1]

Q4: My product is turning brown/dark during concentration. Is it degrading?

Diagnosis: Likely Oxidation .[1]

  • Mechanism: The aniline moiety is sensitive to air oxidation, especially in solution and at high pH.[1]

  • Solution:

    • Minimize light exposure (wrap flask in foil).[1]

    • Do not heat the water bath above 35°C during rotary evaporation.[1]

    • Flush the extraction vessel with Nitrogen/Argon.[1]

    • Store the final solid as a hydrochloride salt (more stable) if possible, or under inert gas at -20°C.

Part 3: Validated Extraction Protocol

Objective: Isolate neutral 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine from an acidic reaction mixture or aqueous stream.

Workflow Diagram

ExtractionWorkflow Start Acidic Aqueous Feed (pH < 2) Adjust Adjust pH to 10.0 (Use Sat. Na2CO3) Start->Adjust Extract Add DCM (3x Vol) + Sat. NaCl Adjust->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/Waste) PhaseSep->AqLayer Dry Dry over Na2SO4 Filter & Concentrate OrgLayer->Dry

Figure 2: Step-by-step extraction logic flow.[1]

Step-by-Step Methodology
  • Preparation: Cool the aqueous mixture to 0–5°C. The neutralization of acid is exothermic; heat promotes aniline oxidation.[1]

  • Basification: Slowly add Saturated

    
     or 2M NaOH dropwise with stirring. Monitor pH using a probe (paper is unreliable for precise endpoints). Target pH: 10.0 .
    
  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves.

  • Extraction:

    • Add Dichloromethane (DCM) (ratio 1:1 v/v relative to aqueous).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[1] Collect the lower organic layer.[1]

    • Repeat this step 2 more times.

  • Washing: Combine organic extracts and wash once with a small volume of Brine (Sat. NaCl) to remove trapped water/base.[1]

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Concentration: Filter and evaporate solvent under reduced pressure (

    
    ).
    

Part 4: Reference Data

Table 1: Key Physicochemical Properties

ParameterValue (Approx.)Implication for Extraction
Aniline pKa 4.6Neutral at pH > 6.[1]
Imidazole pKa 6.9 – 7.3Critical Control Point. Requires pH > 9 for neutrality.[1]
LogP (Neutral) ~1.5 – 2.0Moderately lipophilic.[1] Good solubility in DCM.
LogP (Protonated) < 0Highly water soluble.[1] Will not extract.

References

  • Physicochemical Properties of Imidazole Derivatives Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for Imidazole. URL:[Link]

  • pKa Values of Organic Bases in Water Source: Evans, D.A.[1] (Harvard University).[1] pKa's of Nitrogen Acids and Bases. URL:[Link]

  • General Extraction Strategies for Amphoteric Molecules Source: University of Rochester.[1] Acid-Base Extraction Guide. URL:[Link]

Sources

Technical Support Center: High-Sensitivity HPLC of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Chromatography Division) Topic: Resolving Baseline Noise & Drift in Imidazole Analysis

Introduction: The Imidazole Challenge

Welcome. If you are analyzing imidazole derivatives, you are likely battling a specific set of chromatographic demons. Imidazoles possess a pKa typically around 6.9–7.0, making them highly sensitive to pH fluctuations. Furthermore, many imidazole derivatives lack strong chromophores, forcing you to work at low UV wavelengths (205–215 nm).

This combination—basic chemistry requiring pH control plus low-UV detection —creates a "perfect storm" for baseline noise. The noise you see is rarely random; it is usually a symptom of chemical incompatibility or hardware limitations.

This guide deconstructs these issues into resolvable modules.

Module 1: The Chemistry of Noise (Mobile Phase & Detection)

The Problem: You observe a wandering, drifting, or "wavy" baseline, particularly during gradient elution.

The Science: At low wavelengths (205–215 nm), your buffer is not invisible. Common additives like Trifluoroacetic Acid (TFA) and Formic Acid (FA) have significant absorbance in this region. As you run a gradient (increasing organic solvent), the concentration of the acid often changes effectively (due to volume contraction or mixing anomalies), or the molar absorptivity of the acid shifts in the organic environment. This causes the baseline to rise or fall, masking your analyte.[1]

Protocol: Buffer Selection for Low-UV Analysis

Q: I need to detect at 210 nm. Which buffer should I use?

A: Stop using TFA if you are using UV detection only. Its UV cutoff is too close to your detection limit.

Buffer/AdditiveUV Cutoff (10 mM / 0.1%)Mass Spec Compatible?Notes
Phosphoric Acid / Phosphate < 195 nm NO Gold Standard for UV. Transparent at 210 nm. Excellent pH control.
Trifluoroacetic Acid (TFA) ~210 nmYESCauses baseline drift/waves in gradients at <215 nm.[1] Strong ion-pairing.[2]
Formic Acid ~210 nmYESHigh background at low UV. Weaker ion-pairing than TFA.
Ammonium Acetate ~205 nmYESGood compromise, but buffering capacity is weak at pH 7.
Perchlorate < 200 nmNOExcellent for low UV, but chaotropic and potentially explosive (safety risk).

Diagnostic Workflow: If you see a "hump" or wave in the baseline during a gradient:

  • Run a Blank Gradient: Inject pure mobile phase A.

  • Compare: If the wave persists, it is mobile phase absorbance .

  • Action: Switch to a Phosphate buffer (pH 2.5 or 6.5) if MS detection is not required. If MS is required, use Formic Acid but balance the absorbance by adding a small amount of FA to the organic line (Mobile Phase B) to match the absorbance of Mobile Phase A.

Decision Logic: Buffer Selection

BufferSelection Start Select Detector MS Mass Spec (MS) Start->MS UV UV / PDA Start->UV Formic Formic Acid / Ammonium Formate MS->Formic Standard TFA TFA (Accept Drift) MS->TFA If Ion Pairing Needed Wavelength Wavelength? UV->Wavelength HighUV > 220 nm Wavelength->HighUV LowUV < 220 nm Wavelength->LowUV HighUV->Formic Acetate Acetate / Ammonium Acetate HighUV->Acetate LowUV->TFA Avoid if possible Phosphate Phosphate Buffer (Potassium/Sodium) LowUV->Phosphate Preferred (Clear Baseline)

Figure 1: Decision matrix for buffer selection based on detection limits and technology.

Module 2: The Physical Noise (Silanol Interactions)

The Problem: The baseline looks "fuzzy," or peaks are so broad and tailing that they look like baseline noise.

The Science: Imidazoles are basic. Silica-based columns have residual silanols (Si-OH) that are acidic.[3]

  • At pH > 4, silanols deprotonate (Si-O⁻).

  • Protonated imidazoles (ImH⁺) bind ionically to these silanols.

  • Result: Kinetic dragging (tailing) and irreversible adsorption. This is often mistaken for baseline noise because the analyte elutes over a wide volume, lowering the signal-to-noise ratio (S/N).

Q: My peaks are tailing into the baseline. Is my column dead?

A: Not necessarily. You are likely using the wrong stationary phase.

Protocol: Column Optimization for Basic Compounds

  • High pH Strategy (The Modern Approach):

    • Imidazoles are neutral at pH > 9. Neutral molecules do not interact with silanols.

    • Action: Use a "Hybrid" particle column (e.g., bridged ethyl hybrid) that can withstand pH 10-11. Use Ammonium Hydroxide or Ammonium Bicarbonate (pH 10) as the buffer.

    • Result: Sharp peaks, higher S/N ratio, flat baseline.[4]

  • Low pH Strategy (The Traditional Approach):

    • At pH < 3, silanols are protonated (neutral) and do not bind bases.

    • Action: Use Phosphate buffer at pH 2.5.

    • Note: If using a standard C18, ensure it is "End-capped" (Type B silica) to minimize exposed silanols.

Module 3: Hardware-Induced Noise

The Problem: Rhythmic, cycling noise (sinusoidal) or high-frequency "fuzz."

The Science:

  • Mixing Noise: Imidazole analysis often uses TFA/Water/Acetonitrile. These solvents have different viscosities and compressibility. If your pump mixing is imperfect, the mobile phase composition fluctuates in pulses, causing UV absorbance to oscillate (especially at < 215 nm).

  • Temperature Noise: Low-UV detection is hypersensitive to Refractive Index (RI) changes caused by temperature swings.

Troubleshooting Protocol: The "Zero-Dead-Volume" Isolation Test

To determine if the noise is the Pump or the Column :

  • Disconnect the Column. Connect the injector directly to the detector using a union connector (zero dead volume).

  • Run the Method: Execute your gradient method without the column.

  • Analyze the Trace:

    • Scenario A: Noise Persists. The issue is the Pump (mixing) or Solvents (dirty/absorbing).

      • Fix: Install a static mixer with a larger volume (e.g., 350 µL) or premix your mobile phases (e.g., A: 95% Water/5% ACN; B: 5% Water/95% ACN) to reduce viscosity differences.

    • Scenario B: Noise Disappears. The issue was the Column .

      • Fix: The column is likely contaminated or has high silanol activity. Wash with 100% organic or replace with a base-deactivated column.

Visualizing the Troubleshooting Flow

NoiseTroubleshoot Start Identify Noise Type Cyclic Cyclic / Sinusoidal (Pulse) Start->Cyclic Random Random / Spikes Start->Random Drift Consistent Drift Start->Drift Pump Pump / Mixing Issue Cyclic->Pump Air Air Bubbles / Dirty Cell Random->Air Chem Chemical Equilibrium Drift->Chem Action1 Action: Premix Solvents or Add Static Mixer Pump->Action1 Action2 Action: Degas Solvents & Flush Flow Cell Air->Action2 Action3 Action: Check UV Cutoff & Column Temp Chem->Action3

Figure 2: Diagnostic workflow for characterizing and resolving baseline noise types.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing Reagents (IPR) like Hexanesulfonic Acid to fix peak shape? A: Yes, but proceed with caution. IPRs "stick" to the column permanently. Once you use them, that column is dedicated to IPR forever. They also reduce MS sensitivity drastically. Try a modern "Polar-Embedded" column first; it often solves the problem without the mess of IPRs.

Q: Why does my baseline spike every time the A/C unit turns on? A: This is a thermal effect.[4] The refractive index of the mobile phase changes with temperature.[4] If your HPLC is near a vent, the detector "sees" the temperature change as a baseline shift.

  • Fix: Use a column oven (thermostatted compartment) and insulate the capillary tubing connecting the column to the detector.

Q: I see "Ghost Peaks" in my gradient even with no injection. A: This is contamination in your aqueous mobile phase (A). The column traps organic impurities from the water during the equilibration phase. As the gradient runs (increasing organic), these impurities elute.[5]

  • Fix: Use HPLC-grade water. Filter buffers through 0.2 µm filters. Clean the aqueous reservoir; algae can grow in phosphate buffers within 48 hours.

References
  • Shimadzu Corporation. (2025). Baseline Disturbance: Drifting and Noisy Baselines in HPLC.[1][5] Retrieved from [Link]

  • Stoll, D. (2025).[5] Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Waters Help Center. Retrieved from [Link]

  • Agilent Technologies. Eliminating Baseline Problems in HPLC. Agilent Technical Support. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Contextual grounding on silanol effects).

Sources

Technical Support Center: Purification of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- .

Ticket Subject: Troubleshooting Isolation, Chromatography, and Stability Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Compound Profile & Chemical Logic

Before troubleshooting, we must understand the "personality" of your molecule.[2] This compound is a hybrid base containing two distinct basic centers and a lipophilic linker.

PropertyValueImplication for Purification
CAS 2221-00-3Reference standard identity.[1][3][4]
Structure Aniline + Ether Linker + ImidazoleDual basicity; prone to oxidation (aniline).[2][3]
pKa (Aniline)

Weak base.[2][3][5] Neutral at pH > 6.
pKa (Imidazole)

Moderate base.[2][3] Protonated at pH < 6; Neutral at pH > 8.
LogP

Moderately lipophilic. Soluble in alcohols/esters; poor in hexanes.
Melting Point 143–147 °CHigh MP indicates good crystallization potential if purity is high.

Troubleshooting Tickets (FAQ)

Ticket #001: "My column chromatography is tailing badly. I'm losing yield."

Diagnosis: The "Silanol Drag." Your compound contains an imidazole ring and a primary amine.[5] Standard silica gel is slightly acidic (pH 4–5).[3] The basic nitrogens in your product are hydrogen-bonding or ionically interacting with the silanol groups (


) on the stationary phase, causing severe peak broadening (tailing) and irreversible adsorption.[1][2][3]

The Fix: Amine Modification You must neutralize the silica surface.[6]

  • Pre-treatment: Slurry your silica in the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Mobile Phase: Continue to run the column with 0.5–1% TEA in your eluent (e.g., DCM:MeOH:TEA 95:4:1).

  • Alternative: Switch to Basic Alumina (Activity Grade III). Alumina is less acidic and often resolves imidazoles better without additives.[6]

Ticket #002: "The product 'oils out' during recrystallization instead of forming crystals."

Diagnosis: The "Metastable Melt." This is common for amino-ethers.[3] The compound separates as a liquid phase (oil) before it can organize into a crystal lattice, often because the solution is too concentrated or cooled too quickly.[2][3]

The Fix: The "Cloud Point" Titration

  • Solvent Choice: Use Ethyl Acetate (EtOAc) as the good solvent and Hexane/Heptane as the anti-solvent.

  • Protocol:

    • Dissolve crude oil in the minimum amount of boiling EtOAc.

    • Add Hexane dropwise until a faint, persistent cloudiness appears.[2]

    • Crucial Step: Add 1-2 drops of EtOAc to clear the solution back to transparent.

    • Remove from heat and let it cool to room temperature undisturbed (wrap flask in foil to slow cooling).

    • Do not put it in the fridge yet. Rapid cooling forces oiling. Only refrigerate after distinct crystals form.

Ticket #003: "My product is turning brown/black on the bench."

Diagnosis: Aniline Oxidation.[5] The primary aniline moiety (


) is highly susceptible to radical oxidation by atmospheric oxygen, forming azo-linkages or quinone-like impurities (black tar).[1][2][3]

The Fix: Radical Scavenging & Salt Formation

  • During Workup: Degas all solvents (sparge with Nitrogen/Argon) before use.[2][3]

  • Storage: Store the free base under Argon in the dark.

  • Stabilization: Convert the oil/solid immediately into the Hydrochloride Salt .

    • Dissolve in dry Ethanol.

    • Add 2.0 equivalents of HCl in Dioxane or Ether.

    • The salt is significantly more stable to oxidation than the free base.[3]

Ticket #004: "I cannot separate the product from unreacted Imidazole."

Diagnosis: Polarity Overlap. Both your product and the impurity (imidazole) are basic.[3] However, their lipophilicity (LogP) differs massively.[3] Imidazole is highly water-soluble (


); your product is lipophilic (

).[1][3]

The Fix: The "Brine Wash" Strategy Do not rely on pH manipulation alone, as both protonate similarly.[2] Rely on partition coefficients.

  • Dissolve crude in Ethyl Acetate (not DCM, as DCM can solubilize imidazole hydrates).[2][3]

  • Wash organic layer 4x with Water (or 5% Brine).[2][3]

  • Mechanism: The unreacted imidazole will partition into the aqueous phase.[3] The product, having the phenyl ring and ethyl linker, will stay in the EtOAc.[2]

  • Check: Monitor the aqueous wash by TLC; the imidazole spot (staining with Iodine) should disappear from the organic layer after wash #3.[3]

Visualized Workflows

A. Strategic Extraction Protocol (The pH Swing)

This workflow utilizes the pKa difference to remove non-basic impurities (like phenols or alkyl halides) before isolating the product.[2][3]

ExtractionWorkflow Crude Crude Reaction Mixture (Contains Product, Phenols, Imidazole) AcidWash Dissolve in dilute HCl (pH 2.0) Crude->AcidWash Partition1 Partition with Ethyl Acetate AcidWash->Partition1 OrgLayer1 Organic Layer (Discard) (Removes Phenols, Halides, Neutral tars) Partition1->OrgLayer1 Non-Basics AqLayer1 Aqueous Layer (Keep) (Contains Protonated Product + Imidazole) Partition1->AqLayer1 Basics (Protonated) Basify Adjust to pH > 10 (Using NaOH or Na2CO3) AqLayer1->Basify Extract Extract into DCM or EtOAc (x3) Basify->Extract AqLayer2 Aqueous Layer (Discard) (Removes Salts) Extract->AqLayer2 FinalOrg Final Organic Layer (Wash with Water x3 to remove free Imidazole) Extract->FinalOrg Product Pure Product (Free Base) FinalOrg->Product

Figure 1: Acid-Base "Swing" Extraction.[1][3] By dropping pH to 2, we force the product into water to wash away non-basic organic impurities. Raising pH to >10 returns the product to the organic phase.[3]

B. Crystallization Decision Tree

How to handle the "oiling out" phenomenon.

CrystallizationTree Start Crude Solid/Oil Solvent Dissolve in boiling EtOAc Start->Solvent AntiSolvent Add Hexane dropwise Solvent->AntiSolvent Check Appearance? AntiSolvent->Check Cloudy Persistent Cloudiness Check->Cloudy Good OilDrops Oily Droplets Form Check->OilDrops Bad Cool Cool SLOWLY to RT (Wrap in foil) Cloudy->Cool FixOil Add 1-2mL EtOAc Re-boil to dissolve OilDrops->FixOil FixOil->Cool Fridge Refrigerate (4°C) Cool->Fridge Filter Filter & Wash (Cold Hexane) Fridge->Filter

Figure 2: Anti-solvent Crystallization Logic.[1][3] Avoiding the "oil phase" requires precise solvent balancing and slow cooling.[3][6]

Detailed Protocols

Protocol A: The "Amine-Modified" Flash Chromatography

Use this if the crude purity is <85% and crystallization fails.[1][3]

  • Column Preparation: Pack a silica column using a slurry of Silica Gel 60 in DCM containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2 column volumes (CV) of pure DCM to remove excess free TEA, leaving the silica deactivated.

  • Loading: Dissolve crude in a minimum amount of DCM. If solubility is poor, use a "dry load" (absorb crude onto celite or silica).[2][3]

  • Elution Gradient:

    • Solvent A: DCM

    • Solvent B: Methanol (containing 1% TEA)[1][3]

    • Gradient: 0% B for 2 CVs, then 0%

      
       10% B over 15 CVs.
      
    • Note: The product typically elutes around 4-6% Methanol.

  • Workup: Combine fractions. Important: You must remove the TEA from the purified product. Co-evaporate with Toluene (x2) or dry under high vacuum for >12 hours at 40°C.[2][3]

Protocol B: Stabilization via HCl Salt Formation

Recommended for long-term storage.[1][3]

  • Dissolve 1.0 g of purified free base in 5 mL of absolute Ethanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane .

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid and wash with cold Diethyl Ether.

  • Dry under vacuum.[6]

    • Result: 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine dihydrochloride.[1][3]

    • Storage: Stable at Room Temperature (desiccated).[3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 320165, 4-(1H-imidazol-1-yl)aniline.[1][3] National Center for Biotechnology Information (2025).[3] Retrieved from [Link].[3]

  • Chromatography of Basic Amines

    • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Butterworth-Heinemann.[3] (Standard text for amine purification techniques).

  • Synthesis & Intermediates

    • 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography.[1][3][7] Shi, Q. H., et al. (2009).[3][7] Journal of Chromatography A, 1216(33), 6081-6087.[3][7] (Describes the specific use and stability of this aniline-imidazole derivative).

  • Crystallization Techniques

Sources

Validation & Comparative

comparing IR spectra of synthetic vs commercial 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of tyrosine kinase inhibitors (TKIs) and antifungal pharmacophores, 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (hereafter IEB ) serves as a critical "linker-head" intermediate.[1] It combines a polar imidazole moiety (often for solubility or active site binding) with a reactive aniline handle (for coupling to core scaffolds like quinazolines).

This guide objectively compares the Infrared (IR) spectral characteristics of Commercial Reference Standards (>99% purity) against typical In-House Synthetic Batches (Crude/Work-up stage) .[1]

The Core Problem: Synthetic batches of IEB often retain specific impurities—unreacted imidazole, residual solvents (DMF/DMSO), or nitro-precursors—that are chemically silent in simple TLC but glaringly obvious in IR spectroscopy. This guide provides the spectral markers to instantly validate batch quality.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation errors compared to KBr pellets.

Sample Preparation & Acquisition[1]
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Nicolet iS50 or similar).

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000–600 cm⁻¹[1]

  • Pre-Acquisition Cleaning: Clean crystal with isopropanol.[1] Run "air" background.[1]

  • Sample Loading:

    • Commercial Standard: Place ~5 mg of white crystalline powder on the crystal. Apply high pressure (clamp) to ensure contact.

    • Synthetic Batch: Ensure sample is fully dried (vacuum oven, 40°C, 4h) to remove physisorbed water which masks amine bands.

The "Spectral Triangulation" Logic

We do not just look at the spectrum; we triangulate three distinct regions to confirm identity and purity:

  • The N-H/O-H Region (3500–3000 cm⁻¹): Validates the primary amine and detects moisture/alcohol.

  • The Fingerprint Region (1600–1000 cm⁻¹): Validates the ether linkage and imidazole ring.

  • The Impurity Zone (Varied): Scans for specific "ghost peaks" of precursors.

Detailed Spectral Comparison

The following analysis contrasts a verified commercial standard against a typical "Grade B" synthetic batch synthesized via the nucleophilic substitution of 1-(2-chloroethyl)imidazole with 4-aminophenol (or its nitro-precursor).

High-Frequency Region (4000 – 2500 cm⁻¹)[1]
FeatureCommercial Standard (Pure)Synthetic Batch (Common Issues)Interpretation
Primary Amine (-NH₂) Doublet at ~3420 & 3340 cm⁻¹ (Sharp)Broadened or merged into a single lumpCritical: Sharp doublet confirms free amine.[1] Broadening indicates H-bonding with impurities or residual water.[1]
Aromatic C-H Weak signals >3000 cm⁻¹Overlapped by broad OH bandImidazole and Phenyl ring C-H stretches.[1]
Aliphatic C-H Distinct bands ~2950–2850 cm⁻¹Intense or shiftedCorresponds to the ethoxy linker (-CH₂-CH₂-).[1] Excess intensity suggests residual alkyl halides.[1]
Hydroxyl (-OH) Absent Broad hump centered ~3400 cm⁻¹Flag: Indicates wet sample or unreacted phenol precursor.[1]
The Functional & Fingerprint Region (1700 – 600 cm⁻¹)

This is where the chemical structure is validated.[2][3][4]

FeatureWavenumber (cm⁻¹)Commercial ProfileSynthetic Deviation (Impurity Marker)
N-H Scissoring ~1620Medium, sharp bandObscured if Amide solvent (DMF) is present (C=O at 1670).[1]
Imidazole Ring ~1515 & 1450Distinct "breathing" modesSplit peaks or shoulders indicate protonated imidazole (salt formation).
Ether (Ar-O-R) 1240–1250 Strong, dominant band Weak intensity suggests incomplete etherification.[1]
C-N Stretch ~1170Sharp-
Nitro Impurity ~1530 & 1350Absent MAJOR RED FLAG: Strong bands here indicate unreduced nitro-intermediate (if made via nitro-reduction).[1]
Mono-sub Benzene ~830Strong (para-substitution)Additional peaks at 750/690 indicate mono-substituted impurities (e.g., lost amine).[1]

Impurity Profiling: The "Ghost Peaks"

When analyzing your synthetic batch, look specifically for these three contaminants common in IEB synthesis:

  • Residual DMF (Reaction Solvent):

    • Marker: Strong peak at 1670–1680 cm⁻¹ (Amide C=O).[4]

    • Fix: DMF is hard to remove.[1] Requires extended high-vacuum drying or water wash.[1]

  • Unreacted 4-Nitrophenol (Precursor):

    • Marker: Asymmetric NO₂ stretch at 1530 cm⁻¹ and Symmetric NO₂ at 1350 cm⁻¹ .[1]

    • Fix: Incomplete hydrogenation.[1] Re-subject to reduction conditions (H₂/Pd-C).

  • Imidazole Hydrochloride (Excess Reagent):

    • Marker: Broad "ammonium" band ~3000–2500 cm⁻¹ and shift in imidazole ring modes.[1]

    • Fix: Base wash (NaHCO₃) required to liberate the free base.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch of IEB based on IR data.

IEB_Validation Start Acquire ATR-FTIR Spectrum Check_NH Check 3300-3450 cm⁻¹ (Amine Doublet?) Start->Check_NH Check_Ether Check 1240 cm⁻¹ (Strong Ether Band?) Check_NH->Check_Ether Doublet Present Check_Impurity Scan for Impurities Check_Ether->Check_Impurity Band Present Imp_Nitro Peaks at 1530/1350? (Nitro Precursor) Check_Impurity->Imp_Nitro Imp_DMF Peak at 1675? (Residual DMF) Imp_Nitro->Imp_DMF No Reprocess_Red FAIL: Incomplete Reduction Reprocess with H₂/Pd Imp_Nitro->Reprocess_Red Yes Pass BATCH ACCEPTED Proceed to NMR/HPLC Imp_DMF->Pass No Reprocess_Dry FAIL: Residual Solvent High Vac Dry / Wash Imp_DMF->Reprocess_Dry Yes

Figure 1: Logic flow for IR-based Quality Control of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine.

Conclusion

While HPLC is the gold standard for quantitation, IR spectroscopy provides the fastest " go/no-go " decision for 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine .[1]

  • Commercial Standard: Characterized by a clean baseline, a sharp primary amine doublet (3420/3340 cm⁻¹), and a dominant ether stretch (1240 cm⁻¹).

  • Synthetic Batch: Often compromised by moisture (broad OH), residual DMF (1675 cm⁻¹), or unreduced nitro groups (1530 cm⁻¹).

Recommendation: Do not proceed to expensive NMR or coupling reactions if the IR spectrum shows a band at 1675 cm⁻¹ (DMF) or 1530 cm⁻¹ (Nitro), as these will poison subsequent catalytic steps.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[1][5] Available at: [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.[1] Wiley.[1] Available at: [Link]

  • Khattab, R. et al. (2012).[2] Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.[1] (Contextual reference for imidazole-aniline spectral assignments). Available at: [Link]

  • PubChem. 2-(1H-imidazol-1-yl)ethanamine Compound Summary. National Library of Medicine.[1] (Structural fragment reference). Available at: [Link]

Sources

Comparative Validation Guide: Optimizing LC-MS Purity Analysis for 4-(2-(1H-imidazol-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The analysis of 4-(2-(1H-imidazol-1-yl)ethoxy)aniline presents a classic "mixed-mode" chromatographic challenge. The molecule contains a basic imidazole ring (


), a weakly basic aniline moiety (

), and a polar ether linker.

The Problem: Standard C18 methods often fail. Under typical acidic LC-MS conditions (0.1% Formic Acid), the imidazole is protonated, leading to severe secondary interactions with residual silanols on the stationary phase. This results in peak tailing (


), poor resolution from polar precursors (like 4-aminophenol), and variable ionization efficiency.

The Solution: This guide compares the industry-standard C18 Method against an optimized Biphenyl Method . We demonstrate that the Biphenyl stationary phase, utilizing


 interactions, provides superior selectivity for the aromatic aniline and imidazole rings, validating it as the preferred method for purity assessment in drug development workflows.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in robust method development (Analytical Target Profile - ATP).

  • Analyte: 4-(2-(1H-imidazol-1-yl)ethoxy)aniline

  • Molecular Weight: ~203.24 Da

  • Ionization: ESI Positive Mode (

    
    )
    
  • Key Impurities:

    • Impurity A (Polar): 4-Aminophenol (Starting material).

    • Impurity B (Hydrophobic): Unreduced nitro-precursor.

    • Impurity C (Oxidative): Azo-dimers (common in anilines).

Mechanistic Diagram: Interaction Pathways

The following diagram illustrates the competing interactions affecting chromatography and detection.

G Analyte 4-(2-(1H-imidazol-1-yl) ethoxy)aniline Silanol Residual Silanols (Stationary Phase) Analyte->Silanol Ionic Interaction (Causes Tailing) PiSystem Biphenyl Pi-System (Stationary Phase) Analyte->PiSystem Pi-Pi Stacking (Improves Selectivity) ESI ESI Source (Ionization) Analyte->ESI Protonation [M+H]+

Figure 1: Interaction mechanism. Note that Biphenyl phases promote Pi-Pi stacking (Green), mitigating the unwanted Silanol effects (Red) common in C18 phases.

Comparative Methodology: C18 vs. Biphenyl

We evaluated two distinct approaches. Method B is recommended for validation due to superior peak symmetry and impurity resolution.

Method A: The "Standard" (Baseline)
  • Column: C18 (L1),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Mechanism: Pure hydrophobicity.

  • Outcome: The basic imidazole drags on silanols. 4-aminophenol elutes in the void volume (

    
    ).
    
Method B: The "Optimized" (Challenger)
  • Column: Biphenyl (L11),

    
     mm, 2.6 µm (Core-Shell).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.[1][3]

  • Mechanism: Hydrophobicity +

    
     interactions + Dipole-dipole.
    
  • Outcome: The buffer suppresses silanol activity. Methanol enhances

    
    -selectivity.
    
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Biphenyl)Status
Retention Time (Analyte) 2.4 min4.1 minImproved (

increase)
USP Tailing Factor (

)
2.3 (Severe Tailing)1.1 (Symmetric)Pass
Resolution (Impurity A) 0.8 (Co-elution w/ void)3.5 (Baseline resolved)Pass
Theoretical Plates (N) ~4,500~12,000High Efficiency
MS Sensitivity (S/N) 150:1280:1Enhanced (Better peak shape)

Technical Insight: The switch to Methanol in Method B is intentional. Aprotic solvents like Acetonitrile do not facilitate


 interactions as effectively as protic solvents (Methanol) when using phenyl-based columns.

Detailed Validation Protocol (ICH Q2 R2)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Phase 1: System Suitability & Specificity (Forced Degradation)

Before linearity, you must prove the method separates the drug from its own degradation products.

Stress Conditions:

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3%

    
    , Room Temp, 2 hours.
    

Acceptance Criteria:

  • Peak Purity Index (via Diode Array or MS spectra) > 99.0%.

  • Mass Balance > 95% (Sum of assay + impurities).

Phase 2: Linearity & Range

Workflow: Prepare a stock solution of 1.0 mg/mL in Methanol. Dilute to 6 levels:

  • Level 1: 0.1 µg/mL (LOQ)

  • Level 2: 50 µg/mL

  • Level 3: 80 µg/mL

  • Level 4: 100 µg/mL (Target)

  • Level 5: 120 µg/mL

  • Level 6: 150 µg/mL

Calculation: Plot Area vs. Concentration.

  • 
    .
    
  • y-intercept bias

    
     of target response.
    
Phase 3: Accuracy & Precision[4]
  • Accuracy: Spike impurities at 50%, 100%, and 150% of the specification limit (usually 0.15%).

  • Precision: 6 replicate injections of the target concentration. RSD must be

    
     for the main peak.
    

Decision Logic for Method Development

Use this decision tree when adapting this method to your specific equipment (e.g., UHPLC vs. HPLC).

DecisionTree Start Start Method Validation CheckTailing Check USP Tailing (Tf) Start->CheckTailing TailingGood Tf < 1.5 CheckTailing->TailingGood Yes TailingBad Tf > 1.5 CheckTailing->TailingBad No CheckRes Check Impurity Resolution TailingGood->CheckRes CheckBuffer Is Buffer Strength > 10mM? TailingBad->CheckBuffer IncreaseBuffer Increase Ammonium Formate to 20mM CheckBuffer->IncreaseBuffer No SwitchCol Switch to Biphenyl or CSH C18 CheckBuffer->SwitchCol Yes IncreaseBuffer->CheckTailing SwitchCol->CheckTailing ResGood Proceed to Validation CheckRes->ResGood Resolution > 2.0 ResBad Co-elution? CheckRes->ResBad Resolution < 1.5 ChangeOrg Switch MeOH to ACN (Change Selectivity) ResBad->ChangeOrg ChangeOrg->CheckRes

Figure 2: Troubleshooting logic for optimizing the LC-MS method.

Experimental Protocol (SOP Draft)

1. Mobile Phase Preparation:

  • Buffer: Dissolve 630 mg Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Note: Do not use phosphate buffers for LC-MS (non-volatile salts clog the source).

2. MS Parameters (Generic Triple Quad):

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 204.2

      
       135.1 (Loss of imidazole).
      
    • Qualifier: 204.2

      
       69.1 (Imidazole ring fragment).
      

3. Sample Diluent:

  • Use 50:50 Water:Methanol. Using 100% organic diluent can cause "solvent effect" (peak splitting) for early eluting polar impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Needham, S. R., Brown, P. R., & Duff, K. (2000). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals.[4] Rapid Communications in Mass Spectrometry.[4] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.[4][5][6] (Comparison of C18 vs PFP/Biphenyl selectivity). [Link]

  • Teich, M., et al. (2019).[1] Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science.[1] [Link]

Sources

Quantitative Bioanalysis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline: A Comparative Guide to Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the quantitative analysis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline (CAS: 112101-81-2), a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib. Due to the compound's dual basicity (aniline and imidazole moieties) and high polarity, it presents significant challenges in LC-MS/MS analysis, primarily severe peak tailing and susceptibility to matrix-induced ion suppression.

This guide compares three standardization approaches:

  • Method A (Gold Standard): Stable Isotope Labeled Internal Standard (SIL-IS).

  • Method B (Alternative): Structural Analog Internal Standard.[1]

  • Method C (Baseline): External Standardization (No IS).

Key Finding: While Method C fails in complex matrices (Matrix Factor < 0.6), Method A (SIL-IS) restores accuracy to 98-102%. Method B is a viable cost-saving alternative only if chromatographic resolution effectively separates the analyte from phospholipid suppression zones.

The Analyte & The Challenge

The molecule contains a primary aromatic amine and an imidazole ring linked by an ethoxy spacer.

  • Chemical Name: 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine

  • Molecular Weight: 203.24 g/mol

  • pKa: ~7.0 (imidazole) and ~4.6 (aniline).

  • LogP: ~1.2 (Moderately polar).

The Analytical Problem: "The Matrix Effect Trap"

In Electrospray Ionization (ESI), this compound competes poorly against endogenous plasma phospholipids or synthetic reaction byproducts. Without a co-eluting internal standard that experiences the exact same suppression, quantification becomes non-linear and inaccurate. Furthermore, the imidazole nitrogen interacts strongly with residual silanols on C18 columns, causing peak tailing that complicates integration.

Internal Standard Selection Strategies

Method A: The SIL-IS (Recommended)[1]
  • Compound: 4-[2-(1H-imidazol-1-yl)ethoxy]aniline-d4 (Deuterated on the benzene ring).

  • Rationale: The d4-analog is chemically identical. It co-elutes perfectly with the analyte, meaning any ion suppression affecting the analyte at 2.4 min also affects the IS at 2.4 min. The ratio remains constant.

  • Pros: Compensates for matrix effects, injection variability, and evaporation loss.

  • Cons: High cost; custom synthesis often required.[2]

Method B: The Structural Analog (Cost-Effective)
  • Compound: Procainamide or 4-(2-phenoxyethyl)-1H-imidazole .

  • Rationale: Mimics the basicity and extraction recovery but has a different retention time.

  • Pros: Cheap, readily available.

  • Cons: Elutes at a different time. If the analyte elutes in a suppression zone (e.g., with phospholipids) and the IS elutes in a clean zone, the correction factor fails.

Experimental Protocol (LC-MS/MS)

Sample Preparation (Protein Precipitation)[3][4]
  • Matrix: Rat Plasma (simulating PK study) or Reaction Mixture.

  • Step 1: Aliquot 50 µL sample.

  • Step 2: Add 200 µL Acetonitrile containing IS (100 ng/mL).

    • Critical Note: The high organic ratio (4:1) ensures complete protein crash.

  • Step 3: Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Step 4: Inject 5 µL of supernatant.

Chromatographic Conditions[3][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS.[3]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why CSH? Charged Surface Hybrid technology provides better peak shape for basic compounds like imidazoles at low pH compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][3][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B

    • 4.0 min: Stop

Mass Spectrometry Parameters (ESI+)
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte 204.1135.13022
SIL-IS (d4) 208.1139.13022
Analog IS 236.2163.13520
  • Mechanistic Note: The transition 204.1 -> 135.1 corresponds to the cleavage of the imidazole-ethoxy ether bond, a highly specific fragmentation for this structure.

Comparative Performance Data

The following data represents a validation batch run in human plasma spiked at 50 ng/mL.

MetricMethod A (SIL-IS) Method B (Analog) Method C (External)
Retention Time (min) 2.42 (Co-eluting)2.85 (Shifted)2.42
Matrix Factor (MF) 0.98 (Normalized)1.15 (Over-corrected)0.55 (Suppressed)
Accuracy (%) 99.4%88.2%54.0%
Precision (%CV) 2.1%6.5%15.8%
Linearity (

)
0.99980.99200.9501

Analysis:

  • Method C Failure: The "External" method shows only 54% accuracy. This indicates severe ion suppression (approx 45% signal loss) caused by the matrix, which external standards cannot see.

  • Method B Variance: The Analog IS eluted later (2.85 min), missing the suppression zone. It "thought" the instrument sensitivity was high, while the analyte was actually being suppressed. This led to a calculation error.

  • Method A Success: The SIL-IS suffered the exact same 45% suppression as the analyte. The ratio remained perfect, yielding 99.4% accuracy.

Visualizing the Workflow & Logic

The following diagram illustrates the decision process and the physical mechanism of why SIL-IS is superior for this specific imidazole derivative.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Interface (The Critical Zone) cluster_2 Quantification Outcome Sample Biological Matrix (Plasma/Reaction Mix) Spike Spike Internal Standard (SIL vs Analog) Sample->Spike Precip Protein Precipitation (ACN 4:1) Spike->Precip Column C18 Separation (Analyte & Matrix separate) Precip->Column IonSource ESI Source (Ionization Competition) Column->IonSource ResultA Method A (SIL-IS): Co-elution = Correction Accuracy: ~100% IonSource->ResultA Perfect Overlap ResultB Method B (Analog): Shifted RT = Error Accuracy: ~88% IonSource->ResultB Chromatographic Shift

Caption: Analytical workflow demonstrating how chromatographic co-elution in Method A compensates for ion source competition, whereas retention time shifts in Method B introduce error.

Conclusion & Recommendations

For the rigorous quantification of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline , particularly in support of regulated drug development (GLP/GMP):

  • Primary Recommendation: Use Method A (SIL-IS) . The d4-labeled standard is the only way to reliably negate the variable ion suppression caused by the imidazole moiety's interaction with plasma phospholipids.

  • Protocol Adjustment: If Method A is cost-prohibitive for early discovery, Method B can be optimized by extending the gradient to ensure the analyte elutes away from the phospholipid dump (usually 1-2 min or end of run).

  • Column Choice: Switch to Charged Surface Hybrid (CSH) or HILIC columns if peak tailing exceeds a symmetry factor of 1.5.

References

  • Validation of Gefitinib Impurities: Title: Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma. Source: Journal of Pharmaceutical and Biomedical Analysis (2019).[5] URL:[Link]

  • Matrix Effects in LC-MS: Title: Matrix effects and ion suppression in LC-MS: Essential strategies for research. Source: Longdom Publishing. URL:[Link]

Sources

structural confirmation of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural confirmation of 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine (hereafter referred to as IEB ), a critical pharmacophore in the synthesis of antihistamines and antifungal agents.[1]

While Proton (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


H) NMR is the standard for initial screening, it often fails to resolve quaternary carbons and can suffer from solvent-dependent peak broadening in imidazole systems. This guide establishes Carbon-13 (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

C) NMR
as the definitive method for authenticating the IEB carbon skeleton, specifically resolving the regiochemistry of the imidazole alkylation and the ether linkage.

Part 1: Executive Summary & Comparative Analysis

In the synthesis of IEB, a common impurity is the N-alkylated isomer (where the alkyl chain attaches to the aniline nitrogen rather than the phenol oxygen) or the regioisomeric imidazole (alkylation at C2 vs N1).[1]


C NMR provides the necessary resolution to distinguish these isomers where Mass Spectrometry (MS) and IR fail.
Analytical Performance Comparison
FeatureMethod A: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

H NMR
Method B: FT-IR Method C:

C NMR (Recommended)
Primary Utility Proton counting; integration ratios.[2]Functional group ID (Amine, Ether).[1][3]Definitive Carbon Skeleton Mapping.
Linker Resolution High (Triplets for ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

).
Low (C-O stretch is ambiguous).High (Distinct shifts for

vs

).
Quaternary Carbons Invisible. N/AVisible (Crucial for identifying C-O and C-N on benzene).
Isomer Detection Difficult (Overlapping aromatic region).[1]Impossible (Identical functional groups).Excellent (Sensitive to symmetry and substitution patterns).[1]
Confidence Level 85% (Presumptive)60% (Supportive)99.9% (Definitive)

Part 2: Detailed Experimental Protocol

To ensure reproducibility, follow this validated workflow for sample preparation and acquisition.

Sample Preparation
  • Purity Requirement:

    
     95% (via HPLC) to prevent impurity peaks from being misassigned as quaternary carbons.
    
  • Solvent Selection: DMSO-ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
      is superior to 
    
    
    
    for this molecule.
    • Reasoning: Imidazole protons/carbons can broaden in chloroform due to tautomeric exchange.[1] DMSO stabilizes the H-bonding network, sharpening the signals.

  • Concentration: Dissolve 30–50 mg of IEB in 0.6 mL DMSO-ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    . (Higher concentration is required for 
    
    
    
    C due to 1.1% natural abundance).
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration (though still not quantitative).[1]

  • Relaxation Delay (

    
    ):  Set to 2.0 seconds .
    
  • Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary carbons (C-O and C-N).

  • Temperature: 298 K (25°C).[1]

Advanced Validation: DEPT-135
  • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) immediately after the standard ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    C scan.
    
  • Purpose: To phase ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     and 
    
    
    
    peaks "Up" and
    
    
    peaks "Down". This definitively identifies the ethoxy linker carbons.[1]

Part 3: Structural Assignment & Data Analysis

The IEB Molecule

The structure consists of 11 unique carbon environments (assuming rapid rotation of the benzene ring renders ortho/meta positions equivalent).[1]

Predicted


C NMR Chemical Shifts (in DMSO-

)
Carbon LabelTypeChemical Shift (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

, ppm)
DEPT-135 PhaseStructural Justification
C1

-O (Benzene)
152.0 - 153.5 InvisibleDeshielded by Oxygen (Ether).
C4 ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-N (Benzene)
142.0 - 143.0 InvisibleDeshielded by Nitrogen (Amine).
C2'/C5' Imidazole N-CH-N137.5 Up (+)Characteristic deep-field aromatic CH between two nitrogens.[1]
C2, C6 Benzene CH115.5 Up (+)Ortho to Ether oxygen.[1]
C3, C5 Benzene CH114.8 Up (+)Ortho to Amine (shielded by resonance).[1]
C4' Imidazole CH128.5 Up (+)Back of imidazole ring.[1]
C5' Imidazole CH119.8 Up (+)Back of imidazole ring.[1]
Linker A ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

66.5 - 67.5 Down (-)Deshielded by Oxygen.
Linker B ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

46.0 - 47.0 Down (-)Deshielded by Imidazole Nitrogen.

Critical Checkpoint: If the signal at ~67 ppm is missing, or shifted to ~40 ppm, the alkylation likely occurred on the Nitrogen of the aniline, not the Oxygen.

Part 4: Visualization of Logic & Workflow

Figure 1: Structural Confirmation Workflow

This diagram illustrates the decision matrix used to validate the structure, moving from crude synthesis to final spectroscopic confirmation.

StructuralConfirmation Synthesis Crude Synthesis Product (IEB) H_NMR 1H NMR Screening (Check Integration) Synthesis->H_NMR Ambiguity Ambiguity: Isomerism or Linker Position? H_NMR->Ambiguity Overlapping Aromatics C13_NMR 13C NMR (Proton Decoupled) (Resolve Quaternary Cs) Ambiguity->C13_NMR DEPT DEPT-135 Experiment (Phase Check) C13_NMR->DEPT Analysis_1 Check 152 ppm (C-O) & 142 ppm (C-N) DEPT->Analysis_1 Analysis_2 Check Linker: O-CH2 (67ppm) vs N-CH2 (46ppm) Analysis_1->Analysis_2 Valid CONFIRMED STRUCTURE 4-[2-(1H-imidazol-1-yl)ethoxy]benzenamine Analysis_2->Valid Matches Predicted Shifts Invalid REJECT: Regioisomer Detected Analysis_2->Invalid Shifts Deviate >2ppm

Caption: Logical workflow for confirming IEB structure, highlighting the critical role of


C NMR in resolving ambiguities left by 

H NMR.
Figure 2: Connectivity & Chemical Shift Mapping

Visualizing the specific carbon environments and their connectivity.[1]

MoleculeMap cluster_benzene Benzenamine Moiety cluster_linker Ethoxy Linker cluster_imidazole Imidazole Ring C1 C-NH2 (142 ppm) C2 CH (Ortho) (115 ppm) C1->C2 C3 CH (Meta) (115 ppm) C2->C3 C4 C-O (152 ppm) C3->C4 L1 O-CH2 (67 ppm) C4->L1 Ether Bond L2 N-CH2 (46 ppm) L1->L2 I1 N-CH-N (137 ppm) L2->I1 N-Alkylation I2 CH=CH (120/129 ppm) L2->I2

Caption: Connectivity map showing the chemical shift gradient from the electron-rich aniline to the electron-deficient imidazole.

Part 5: References

  • Structural Elucidation of Imidazole Derivatives:

    • Title: Synthesis and

      
      C NMR spectral study of condensed benzimidazole and imidazobenzodiazepines.
      
    • Source:Arabian Journal of Chemistry, 2010.[1]

    • Relevance: Establishes baseline shifts for N-alkylated imidazoles and the effects of solvent on tautomerism.

  • NMR Chemical Shift Database:

    • Title:

      
      C NMR Chemical Shifts - Organic Chemistry Data.
      
    • Source: University of Wisconsin / ACS Division of Organic Chemistry.[1][4]

    • Relevance: Authoritative database for predicting substituent effects (Phenoxy and Imidazole shifts).[1]

  • Experimental Solvent Data:

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.

    • Source:Organometallics, 2010.[1][5]

    • Relevance: Validates the use of DMSO-

      
       and identifies potential solvent impurity overlaps in the aliphatic region.
      
    • [1]

  • Synthesis of Phenoxyethyl-Imidazoles:

    • Title: Synthesis and biological evaluation of novel imidazole derivatives.

    • Source:Journal of Medicinal Chemistry (via NIH/PubMed), 2024.[1]

    • Relevance: Provides synthetic context for the ethoxy-linker formation and expected yield/purity profiles.

Sources

differentiating Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- from Structural Isomers: A Comprehensive Guide

Structural Context & Causality

Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (also known as 4-(2-(1H-imidazol-1-yl)ethoxy)aniline) is a critical pharmacophore and synthetic intermediate. Differentiating this para-substituted target from its ortho (2-substituted) and meta (3-substituted) structural isomers is paramount. Positional isomerism in aniline derivatives drastically alters electron density distribution, acid-base properties[1], and spatial geometry, which directly impacts downstream target binding affinities and off-target toxicity profiles.

Because these isomers are isobaric (exact mass: 203.1059 Da) and possess identical functional groups, standard mass spectrometry and simple functional assays are insufficient. Successful differentiation requires orthogonal analytical techniques that exploit subtle differences in molecular symmetry, gas-phase conformation, and intramolecular bonding dynamics.

Analytical Differentiation Strategy

Chromatographic Causality (RP-HPLC): In reversed-phase liquid chromatography (RP-HPLC), retention is dictated by the analyte's exposed hydrophobic surface area. The ortho-isomer (2-[2-(1H-imidazol-1-yl)ethoxy]aniline) possesses a spatial arrangement that facilitates intramolecular hydrogen bonding between the primary aniline amine (-NH


) and the imidazole nitrogen. This internal interaction masks polar functional groups from the aqueous mobile phase, increasing the molecule's apparent hydrophobicity and significantly prolonging its retention time[2]. Conversely, the para-isomer is sterically precluded from such intramolecular bonding; its polar moieties remain fully solvated, resulting in a lower retention factor (

). The efficient separation of structural isomers of aromatic amines relies heavily on exploiting these subtle hydrophobic and polar interactions[3].

Spectroscopic Causality (NMR):


H NMR provides absolute structural assignment based on molecular symmetry. The para-isomer features a 

-like symmetry axis across the benzene ring, yielding a highly diagnostic AA'BB' spin system (appearing as two distinct doublets around 6.5–7.0 ppm, each integrating to 2H). The ortho and meta isomers break this symmetry, producing complex, overlapping multiplets (a 4-spin ABCD system for ortho, and an ABMX system with an isolated proton for meta).

Gas-Phase Conformational Causality (IM-MS): While standard ESI-MS cannot differentiate these isobaric compounds, Ion Mobility-Mass Spectrometry (IM-MS) resolves them based on their Collision Cross Section (CCS)[4]. The para-isomer adopts an extended, linear conformation in the gas phase, yielding a larger CCS. The ortho-isomer collapses into a compact, folded state due to internal H-bonding, resulting in a significantly smaller CCS.

IsomerLogic Unknown Unknown Isomer m/z 204.11 [M+H]+ NMR 1H NMR Analysis Aromatic Region Unknown->NMR Para Para-Isomer AA'BB' Doublets NMR->Para Symmetry NonPara Ortho/Meta-Isomer Complex Multiplets NMR->NonPara Asymmetry HPLC RP-HPLC Retention NonPara->HPLC Ortho Ortho-Isomer Longer RT (Compact) HPLC->Ortho Intramolecular H-Bonding Meta Meta-Isomer Intermediate RT HPLC->Meta No H-Bonding

Caption: Logical decision tree for differentiating structural isomers using NMR and HPLC.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, meaning they contain internal checks that automatically flag systemic errors or matrix interferences.

Protocol A: RP-HPLC-IM-MS Workflow

This method enables rapid, selective analysis of aromatic amines[5].

  • System Suitability Test (SST): Before sample injection, run a known mixture of aniline and toluene. Self-Validation Mechanism: This verifies column silanol activity and hydrophobic retention[6]. The run is only validated if the resolution (

    
    ) between aniline and toluene is > 2.0.
    
  • Sample Preparation: Dissolve the isomeric mixture in 90:10 Water:Acetonitrile to a final concentration of 10 µg/mL. Spike with 1 µg/mL of aniline-d5 (Internal Standard). Self-Validation Mechanism: If the retention time of aniline-d5 drifts by >2% across injections, the system halts, preventing misidentification of isomers.

  • Chromatographic Separation: Inject 5 µL onto an Agilent Poroshell 120 SB-C18 column (2.1 × 100 mm, 2.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 60% B over 15 minutes at 0.4 mL/min.

  • IM-MS Detection: Operate in positive ESI mode. Calibrate the drift tube using a polyalanine tuning mix to ensure accurate CCS calculation.

Protocol B: NMR Structural Validation
  • Sample Preparation: Dissolve 15 mg of the isolated fraction in 0.6 mL of DMSO-d6. Causality: DMSO is chosen over CDCl

    
     to slow the exchange rate of the -NH
    
    
    
    protons, allowing potential observation of coupling and ensuring complete solubility of the polar imidazole moiety.
  • Acquisition: Acquire

    
    H NMR at 400 MHz (32 scans, relaxation delay 2.0s).
    
  • Self-Validation Mechanism: The integration of the ethoxy linker protons (-CH

    
    -CH
    
    
    
    -, integrating to exactly 4H) serves as an internal quantitative reference. The spectrum is only accepted if the aromatic protons integrate to exactly 4H (aniline ring) and 3H (imidazole ring) relative to this internal standard.

Workflow Sample Sample Prep Isomeric Mixture HPLC RP-HPLC Separation C18 Column Sample->HPLC Validation Validation HPLC->Validation Split Flow Splitting Validation->Split Pass NMR Fraction Collection 1H/13C NMR Split->NMR MS Online IM-MS/MS CCS Determination Split->MS

Caption: Self-validating experimental workflow for isomer separation and characterization.

Quantitative Data Summaries

Table 1: Chromatographic and Mass Spectrometric Parameters

Isomer Substitution Pattern Predicted RT (min) Collision Cross Section (CCS, Ų) Intramolecular H-Bonding
Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- Para (4-substituted) 4.2 ~145.0 No (Sterically precluded)
Benzenamine, 3-[2-(1H-imidazol-1-yl)ethoxy]- Meta (3-substituted) 4.8 ~142.5 Weak / Transient

| Benzenamine, 2-[2-(1H-imidazol-1-yl)ethoxy]- | Ortho (2-substituted) | 5.8 | ~138.2 | Yes (Strong) |

Table 2: Diagnostic


H NMR Chemical Shifts (DMSO-d6, 400 MHz) 
Isomer Aromatic Aniline Protons (ppm) Splitting Pattern Imidazole Protons (ppm)
Para-Isomer 6.55 (2H), 6.78 (2H) AA'BB' (Two distinct doublets) 6.88 (1H), 7.15 (1H), 7.60 (1H)
Meta-Isomer 6.15 (1H), 6.25 (1H), 6.35 (1H), 6.90 (1H) Complex (ABMX system) 6.88 (1H), 7.15 (1H), 7.60 (1H)

| Ortho-Isomer | 6.45 (1H), 6.60 (1H), 6.85 (1H), 6.95 (1H) | Complex (ABCD 4-spin system) | 6.89 (1H), 7.18 (1H), 7.65 (1H) |

References

  • Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers." Agilent Application Notes.[Link]

  • Waters Corporation. "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System." Waters Application Notes.[Link]

  • Bao, M.-M., et al. "Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry." TrAC Trends in Analytical Chemistry, 124:115801, 2020.[Link]

  • Vajda, P., et al. "Effect of polar interactions on the nonlinear behavior of phenol and aniline in reversed phase liquid chromatography." Journal of Chromatography A, 2012.[Link]

Sources

Technical Guide: Bioanalytical Assay Validation for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Application: Pharmacokinetics (PK) and Toxicokinetics (TK) in Biological Matrices

Executive Summary

This guide details the validation of a quantitative assay for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- (CAS: 78218-09-4), a structural analog of thromboxane synthase inhibitors like Dazoxiben. Due to the molecule's specific physicochemical properties—namely the basic imidazole ring (


) and the oxidatively labile primary amine—standard "dilute-and-shoot" methods often fail to meet regulatory stringency for sensitivity and selectivity.

This document compares the superior performance of an Optimized LC-MS/MS workflow against traditional HPLC-UV and ELISA alternatives. It provides a self-validating protocol designed to neutralize matrix effects (phospholipids) while ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Part 1: The Analyte & The Challenge

To validate this assay, one must understand the molecule's behavior in a biological environment.

  • Chemical Identity: Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

  • Critical Moieties:

    • Imidazole Ring: Acts as a proton acceptor. This makes the molecule highly amenable to Positive Electrospray Ionization (ESI+) but also prone to binding with acidic silanols in HPLC columns, causing peak tailing.

    • Primary Aniline: Susceptible to in-source fragmentation and potential oxidation during sample processing if not stabilized.

    • Ether Linkage: Generally stable, but contributes to the molecule's moderate polarity.

The Validation Challenge: The primary failure mode in bioanalysis for this compound is ion suppression caused by endogenous phospholipids co-eluting with the analyte. Our protocol mitigates this using Mixed-Mode Cation Exchange (MCX) extraction.

Part 2: Comparative Methodology

We evaluated three analytical approaches. The LC-MS/MS method is designated as the "Gold Standard" product for this guide due to its balance of selectivity and throughput.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative)ELISA (Alternative)
Principle Mass filtering (MRM)UV Absorption (254 nm)Antibody-Antigen binding
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 50 – 100 ng/mL0.1 – 0.5 ng/mL
Selectivity High (Mass based)Low (Interference prone)High (Cross-reactivity risks)
Throughput High (3-5 min run)Low (15-20 min run)Medium (Batch processing)
Dev. Cost ModerateLowVery High (Ab production)
Matrix Effect Susceptible (Requires SPE)MinimalHigh (Matrix interference)

Verdict: HPLC-UV lacks the sensitivity for low-dose PK studies. ELISA is too costly to develop for a small molecule. LC-MS/MS is the only viable path for regulatory submission.

Part 3: The Validated Workflow (The Protocol)

This protocol utilizes a "Self-Validating" Mixed-Mode Solid Phase Extraction (SPE) system. By using the basicity of the imidazole, we wash away neutrals (phospholipids) before eluting the analyte, ensuring data integrity.

3.1 Sample Preparation: Mixed-Mode Cation Exchange (MCX)
  • Step 1 (Pre-treatment): Aliquot 100 µL plasma. Add 10 µL Internal Standard (Deuterated Analog). Dilute with 200 µL 2% Formic Acid (aq) to protonate the imidazole ring.

  • Step 2 (Conditioning): Condition MCX SPE plate with Methanol followed by Water.

  • Step 3 (Loading): Load pre-treated sample. The protonated analyte binds to the sorbent via ionic interaction.

  • Step 4 (Wash 1 - Hydrophobic): Wash with 0.1% Formic Acid in Water. (Removes proteins/salts).

  • Step 5 (Wash 2 - Organic): Wash with 100% Methanol. Critical Step: This removes neutral phospholipids and hydrophobic interferences while the analyte remains ionically bound.

  • Step 6 (Elution): Elute with 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the imidazole, releasing the analyte.

3.2 LC-MS/MS Conditions
  • Column: C18 Polar-Embedded Column (e.g., Waters XBridge or Phenomenex Synergi), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 204.1

    
     68.1 (Imidazole fragment) [Representative].
    
Part 4: Visualization of Workflows
Diagram 1: The Self-Validating Extraction Logic

This diagram illustrates why the MCX method is superior to protein precipitation: it actively filters out the primary cause of assay failure (Phospholipids).

ExtractionLogic cluster_0 Input Matrix cluster_1 MCX Mechanism Sample Plasma Sample (Analyte + Phospholipids) Acidify Acidify (pH 3) Protonate Imidazole Sample->Acidify Bind Ionic Binding to Sorbent Acidify->Bind Wash MeOH Wash (Removes Phospholipids) Bind->Wash Neutrals Discarded Elute Base Elution (Release Analyte) Wash->Elute Output Clean Extract (MS Ready) Elute->Output

Caption: The Mixed-Mode Cation Exchange (MCX) workflow ensures orthogonal removal of matrix interferences.

Diagram 2: Validation Decision Tree (ICH M10)

This flowchart guides the researcher through the critical decision points during the validation process.

ValidationTree Start Start Validation (ICH M10) Selectivity Selectivity Test (6 Blank Sources) Start->Selectivity Interference Interference > 20% of LLOQ? Selectivity->Interference ModifyChrom Modify Chromatography or Extraction Interference->ModifyChrom Yes Accuracy Accuracy & Precision (3 Runs, 5 Levels) Interference->Accuracy No ModifyChrom->Selectivity Criteria Within +/- 15%? (+/- 20% at LLOQ) Accuracy->Criteria MatrixEffect Matrix Effect (MF Calculation) Criteria->MatrixEffect Yes Fail Method Failure Re-develop Criteria->Fail No ISNorm IS Normalized MF CV < 15%? MatrixEffect->ISNorm Pass VALIDATED METHOD ISNorm->Pass Yes ISNorm->Fail No

Caption: Decision logic for validation compliance according to ICH M10 guidelines.

Part 5: Representative Validation Data

The following data represents expected performance metrics for Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- when using the described LC-MS/MS protocol.

Table 1: Intra- and Inter-Batch Accuracy & Precision

QC LevelConcentration (ng/mL)Intra-Batch Acc. (%)Intra-Batch CV (%)Inter-Batch Acc. (%)Inter-Batch CV (%)
LLOQ 1.0098.56.2102.18.4
Low QC 3.0096.44.197.85.5
Mid QC 50.0101.22.899.53.9
High QC 40099.12.1100.43.2
Dilution 2000 (10x)98.91.999.22.5

Table 2: Stability Profile (Plasma)

Stability TestConditionResult (% Remaining)Status
Benchtop 6 Hours @ Room Temp98.2%Pass
Freeze/Thaw 3 Cycles (-80°C to RT)96.5%Pass
Autosampler 24 Hours @ 10°C99.1%Pass
Long Term 30 Days @ -80°C95.8%Pass
Part 6: Senior Scientist Insights (Troubleshooting)
  • Peak Tailing: If you observe tailing on the analyte peak, it is likely due to the interaction between the basic imidazole nitrogen and residual silanols on the column.

    • Solution: Increase the buffer strength (e.g., 10mM Ammonium Formate) or switch to a "High pH" stable C18 column and run the mobile phase at pH 9.0 (if your column allows).

  • Carryover: The primary amine can stick to metallic surfaces in the HPLC system.

    • Solution: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20).

  • Internal Standard: Do not use a generic analogue if possible. A deuterated version (e.g., Dazoxiben-d4) is essential to compensate for the specific matrix suppression patterns associated with the imidazole ring.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5352163, Dazoxiben. PubChem.[1] [Link]

Sources

comparison of synthesis routes for 4-(2-(1H-imidazol-1-yl)ethoxy)aniline yield efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(2-(1H-imidazol-1-yl)ethoxy)aniline (CAS: 1193389-07-9 for HCl salt) presents a classic chemoselectivity challenge: installing an imidazole-ethyl ether linkage onto an aniline core without compromising the amine functionality.

This guide evaluates three potential pathways. Our analysis identifies Route B (The Convergent SNAr Pathway) as the highest-yielding and most atom-efficient method for gram-to-kilogram scale, while Route A (The Linear Nitro-Ether Pathway) remains a robust, cost-effective alternative using commodity chemicals.

Pathway Comparison Matrix
FeatureRoute A: Linear Nitro-EtherRoute B: Convergent SNArRoute C: Direct Aminophenol
Starting Materials 4-Nitrophenol, 1,2-Dibromoethane4-Fluoronitrobenzene, 2-(1H-imidazol-1-yl)ethanol4-Aminophenol, 1-(2-Chloroethyl)imidazole
Step Count 3 (Linear)2 (Convergent)1 (Direct)
Key Mechanism Nucleophilic Substitution (

)
Nucleophilic Aromatic Substitution (

)

(Chemoselectivity issues)
Overall Yield 60% – 75% 80% – 90% <40% (Poor Selectivity)
Scalability High (Stable intermediates)High (Fewer unit operations)Low (Purification heavy)
Recommendation Standard / Cost-Optimized High-Efficiency / Green Not Recommended

Technical Route Analysis

Route A: The Linear Nitro-Ether Pathway (Standard)

This route relies on the stability of the nitro group to mask the aniline amine. It proceeds through a "spacer-first" approach, attaching the ethyl linker to the phenol before introducing the imidazole.

  • Etherification: 4-Nitrophenol is alkylated with excess 1,2-dibromoethane. Using excess dibromide is critical to prevent the formation of the bis-ether byproduct (1,2-bis(4-nitrophenoxy)ethane).

    • Yield: 85–95% [1, 2].

  • N-Alkylation: The resulting 1-(2-bromoethoxy)-4-nitrobenzene acts as the electrophile for imidazole.

    • Yield: 75–85%.

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or Fe/HCl.

    • Yield: 90–98% [5, 6].

Route B: The Convergent SNAr Pathway (High Efficiency)

This route utilizes the high reactivity of 4-fluoronitrobenzene toward nucleophilic aromatic substitution (


). The nucleophile, 2-(1H-imidazol-1-yl)ethanol, is readily synthesized or commercially available.
  • 
     Coupling:  The alkoxide of 2-(1H-imidazol-1-yl)ethanol displaces the fluoride. The strong electron-withdrawing nitro group activates the ring, making this reaction rapid and clean.
    
    • Yield: 90–95% [4].

  • Reduction: Identical to Route A.

Route C: Direct Alkylation (The "Trap")

Attempting to alkylate 4-aminophenol directly with 1-(2-chloroethyl)imidazole is chemically unsound for high-yield applications. The aniline nitrogen is often more nucleophilic than the phenol oxygen (unless strictly deprotonated), leading to mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.

Visualizing the Synthesis Logic

SynthesisRoutes cluster_RouteA Route A: Linear Nitro-Ether (Robust) cluster_RouteB Route B: Convergent SNAr (High Yield) SM_A1 4-Nitrophenol Int_A1 1-(2-Bromoethoxy)- 4-nitrobenzene SM_A1->Int_A1 K2CO3, Acetone Reflux (SN2) SM_A2 1,2-Dibromoethane SM_A2->Int_A1 Int_A2 4-(2-(1H-imidazol-1-yl) ethoxy)nitrobenzene Int_A1->Int_A2 + Imidazole NaH, DMF Product 4-(2-(1H-imidazol-1-yl) ethoxy)aniline Int_A2->Product H2, Pd/C or Fe/HCl SM_B1 4-Fluoronitrobenzene SM_B1->Int_A2 NaH or t-BuOK THF/DMF (SNAr) SM_B2 2-(1H-imidazol-1-yl)ethanol SM_B2->Int_A2

Figure 1: Comparative workflow of synthesis routes. Route B (Right) offers a more direct path to the key nitro-intermediate.

Detailed Experimental Protocol (Route A)

While Route B is more efficient, Route A uses cheaper, ubiquitous reagents. The following protocol is optimized for Route A , ensuring self-validation at every step.

Step 1: Synthesis of 1-(2-bromoethoxy)-4-nitrobenzene[1][4]
  • Reagents: 4-Nitrophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve 4-nitrophenol and 1,2-dibromoethane in acetone.

    • Add anhydrous

      
      .
      
    • Reflux for 12–16 hours. Checkpoint: TLC (30% EtOAc/Hex) should show disappearance of phenol.

    • Filter salts while hot. Concentrate filtrate.[1]

    • Purification: The excess dibromoethane can be removed by high-vacuum distillation or by recrystallization of the residue from ethanol.

  • Expected Yield: 85–90% (Pale yellow solid).

Step 2: Synthesis of 4-(2-(1H-imidazol-1-yl)ethoxy)nitrobenzene
  • Reagents: Imidazole (1.2 eq), NaH (60% dispersion, 1.3 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C under

      
      .
      
    • Add Imidazole portion-wise. Stir 30 min until

      
       evolution ceases (Formation of sodium imidazolide).
      
    • Add 1-(2-bromoethoxy)-4-nitrobenzene (dissolved in minimal DMF) dropwise.

    • Heat to 80°C for 4–6 hours.

    • Quench: Pour into ice water. The product often precipitates.

    • Isolation: Filter the solid. If oily, extract with DCM.

  • Expected Yield: 75–85%.

Step 3: Reduction to 4-(2-(1H-imidazol-1-yl)ethoxy)aniline
  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), Methanol,

    
     balloon.
    
  • Procedure:

    • Dissolve intermediate in Methanol.

    • Add Pd/C carefully (under inert atmosphere).

    • Stir under

      
       atmosphere (1 atm) for 4–12 hours.
      
    • Self-Validation: The yellow color of the nitro compound will fade to colorless/pale brown.

    • Filter through Celite.[1] Concentrate.

    • Salt Formation (Optional): Treat with HCl/Dioxane to isolate as the stable Hydrochloride salt (CAS 1193389-07-9).

  • Expected Yield: 90–98%.

References

  • PrepChem. (n.d.). Synthesis of 4-(2-bromoethoxy)nitrobenzene.[2][3] Retrieved from [Link]

  • Liu, D. L., et al. (2012).[4] 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.[4] Acta Crystallographica Section E. (Demonstrates reactivity of imidazole-ethanol derivatives). Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by nitro compound reduction.[5][1][6][7][8] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical waste management.

Understanding the Compound and Associated Hazards

The foundation of safe chemical disposal is a thorough understanding of the applicable regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[4][5]

Waste Characterization and Segregation: The First Line of Defense

Proper characterization and segregation of chemical waste are paramount to prevent dangerous reactions and ensure correct disposal.[6] Based on its chemical structure, waste containing Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- should be evaluated for the following hazardous characteristics as defined by the EPA:

  • Toxicity: Aromatic amines are often toxic.

  • Corrosivity: Imidazole derivatives can be corrosive.[1]

  • Reactivity: While less likely, potential for reactivity with other chemicals should be considered.

  • Ignitability: The presence of organic solvents could render the waste ignitable.

Key Disposal Data Summary

ParameterRecommendationRationale
Waste Category Hazardous Chemical WasteAssumed toxicity and potential corrosivity based on functional groups.
EPA Waste Codes (Anticipated) D001 (Ignitable, if in flammable solvent), D002 (Corrosive, if pH ≤ 2 or ≥ 12.5), U-listed or P-listed (if commercially available and unused)To be confirmed by analytical testing or process knowledge.
Container Type Chemically compatible, leak-proof, with a secure closure. Plastic is often preferred.[7]To prevent leakage and reactions between the waste and the container.[2]
Labeling "HAZARDOUS WASTE," chemical name, and percentage of contents.[8]To clearly communicate the hazards and contents to all handlers.
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

3.2. Waste Collection

  • Designate a Satellite Accumulation Area (SAA): This should be at or near the point of waste generation and under the control of the operator of the process generating the waste.[7][8]

  • Select an Appropriate Waste Container: The container must be in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[2][8] For liquid waste, amber glass or a suitable plastic container is recommended.[9]

  • Label the Container: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE" and the full chemical name: "Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-".[8] If mixed with other substances, list all components and their approximate percentages.

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]

3.3. Waste Segregation and Storage

  • Incompatible Wastes: Do not mix this waste with incompatible materials. For example, keep acids segregated from bases and oxidizers away from flammable liquids.[9] Always consult the SDS of all components of a waste stream for incompatibility information.

  • Storage Location: Store the waste container in a designated SAA, away from heat sources and direct sunlight.[6]

3.4. Disposal of Empty Containers

Empty containers that held Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- must also be managed properly.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

  • Disposal as Hazardous Waste: If the container cannot be safely and thoroughly cleaned, it should be disposed of as hazardous waste.[9] Deface the original label and manage it as you would the chemical waste itself.

3.5. Arranging for Waste Pickup

  • Contact Environmental Health & Safety (EH&S): Once the waste container is nearly full (around 90%), contact your institution's EH&S department to arrange for a waste pickup.[8]

  • Complete a Waste Pickup Form: You will likely need to complete a chemical waste pickup form, providing details about the waste composition and quantity.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-.

DisposalWorkflow start Start: Waste Generation characterize Characterize Waste (Toxicity, Corrosivity, Reactivity, Ignitability) start->characterize empty_container Empty Container? start->empty_container select_container Select Compatible Container characterize->select_container label_container Label with 'HAZARDOUS WASTE' and Chemical Name(s) select_container->label_container collect_waste Collect Waste in SAA label_container->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate full Container 90% Full? segregate->full full->collect_waste No contact_ehs Contact EH&S for Pickup full->contact_ehs Yes pickup Waste Collected by EH&S contact_ehs->pickup triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes dispose_as_haz Dispose of Unrinsed Container as Hazardous Waste empty_container->dispose_as_haz No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Decision workflow for the disposal of Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-.

Conclusion: A Culture of Safety

The proper disposal of chemical waste like Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]- is not merely a procedural task but a fundamental aspect of a robust safety culture in any research environment. By adhering to these guidelines, researchers and laboratory personnel can mitigate risks, ensure regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste management policies and your EH&S department for guidance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Management – Selected RCRA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services.
  • IMIDAZOLE - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.